L-Isoleucine-13C6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
AGPKZVBTJJNPAG-CPLGCGHPSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Isoleucine-¹³C₆: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Isoleucine-¹³C₆ is a stable isotope-labeled (SIL) form of the essential amino acid L-isoleucine. In this molecule, the six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic substitution makes the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This key characteristic makes L-Isoleucine-¹³C₆ an invaluable tool in a range of advanced biomedical and pharmaceutical research applications, particularly those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Core Chemical and Physical Properties
Stable isotope labeling does not significantly alter the chemical or physical properties of the molecule, apart from its molecular weight. L-isoleucine is a nonpolar, hydrophobic, branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative properties of L-Isoleucine-¹³C₆ and its commonly used dually-labeled variant, L-Isoleucine-¹³C₆,¹⁵N.
Table 1: Properties of L-Isoleucine-¹³C₆
| Property | Value | References |
| Chemical Formula | [¹³C]₆H₁₃NO₂ | [2] |
| Exact Molecular Weight | 137.13 g/mol | [3] |
| CAS Number | 201740-82-1 | |
| Synonyms | L-(+)-Isoleucine-¹³C₆ | |
| Isotopic Purity | ≥95% to 99% | |
| Chemical Purity | ≥98% | |
| Physical Form | Solid | |
| Solubility | Soluble in Water |
Table 2: Properties of L-Isoleucine-¹³C₆,¹⁵N
| Property | Value | References |
| Chemical Formula | [¹³C]₆H₁₃[¹⁵N]O₂ | |
| Exact Molecular Weight | 138.12 g/mol | |
| CAS Number | 202468-35-7 | |
| Mass Shift | M+7 | |
| Isotopic Purity (¹³C) | 98-99% | |
| Isotopic Purity (¹⁵N) | 98-99% | |
| Chemical Purity | ≥95% | |
| Melting Point | 168-170 °C | |
| Optical Activity | [α]25/D +40.0°, c = 2 in 5 M HCl |
Key Applications in Research and Development
L-Isoleucine-¹³C₆ is primarily used as a tracer and an internal standard for precise quantification in complex biological samples.
-
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart. By comparing the mass spectra of peptides from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify relative protein abundance. L-Isoleucine-¹³C₆ serves as the "heavy" standard for this purpose.
-
Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Isoleucine-¹³C₆ is introduced into a biological system. Its journey through various metabolic pathways can be tracked by analyzing the ¹³C enrichment in downstream metabolites using MS or NMR. This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing a detailed map of cellular metabolism.
-
Internal Standard for Mass Spectrometry: In quantitative MS-based assays (GC-MS or LC-MS), a known amount of L-Isoleucine-¹³C₆ is spiked into a biological sample (e.g., plasma, urine, cell lysate). Because it behaves identically to the endogenous L-isoleucine during sample preparation and chromatographic separation but is distinguishable by mass, it serves as a perfect internal standard. This corrects for sample loss and ionization variability, enabling highly accurate and precise quantification of the unlabeled analyte.
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for common applications of L-Isoleucine-¹³C₆.
Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification
This protocol outlines the use of L-Isoleucine-¹³C₆ for quantifying endogenous L-isoleucine in a biological matrix (e.g., plasma).
-
Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of L-Isoleucine-¹³C₆ (e.g., 1 mg/mL) in a suitable solvent like water or 0.1% formic acid.
-
Working Internal Standard (IS) Solution: Dilute the stock solution to a final working concentration (e.g., 10 µg/mL). This concentration should be optimized based on the expected level of the endogenous analyte and instrument sensitivity.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To 50 µL of each sample, calibrator, and quality control (QC) sample, add 10 µL of the working IS solution.
-
Add 200 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., a HILIC or mixed-mode column) to achieve chromatographic separation of isoleucine from its isomers like leucine.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for L-isoleucine (unlabeled): Q1: m/z 132.1 -> Q3: m/z 86.1
-
MRM Transition for L-Isoleucine-¹³C₆ (IS): Q1: m/z 138.1 -> Q3: m/z 91.1
-
-
Optimize instrument parameters (e.g., collision energy, source temperature) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of L-isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)
This protocol provides a general framework for a ¹³C tracer experiment to study isoleucine metabolism.
-
Experimental Design:
-
Select the appropriate cell line or organism for the study.
-
Design the culture medium to contain L-Isoleucine-¹³C₆ as the sole source of isoleucine. The concentration should be equivalent to that in standard media.
-
Determine the optimal labeling duration required to reach an isotopic steady state, where the ¹³C enrichment in intracellular metabolites becomes constant. This is typically determined by a time-course experiment.
-
-
Cell Culture and Labeling:
-
Culture cells in the custom ¹³C-labeled medium for a predetermined number of passages or duration to ensure complete labeling of the relevant protein and metabolite pools.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells (e.g., through sonication or freeze-thaw cycles).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Derivatization and Analysis (GC-MS):
-
Dry the metabolite extract under a stream of nitrogen.
-
Derivatize the amino acids (e.g., using silylation reagents like MTBSTFA) to make them volatile for GC-MS analysis.
-
Analyze the sample using GC-MS to separate the derivatized amino acids and determine their mass isotopomer distributions (MIDs). The MIDs reveal the pattern of ¹³C incorporation.
-
-
Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a computational model of the organism's metabolic network.
-
The software estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Visualizing Workflows and Pathways
L-Isoleucine as an Internal Standard
The following diagram illustrates the workflow for using L-Isoleucine-¹³C₆ as an internal standard in a quantitative LC-MS experiment.
References
An In-depth Technical Guide to L-Isoleucine-¹³C₆ in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Isoleucine-¹³C₆, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. We will delve into its fundamental properties, key applications, and detailed experimental protocols, offering a valuable resource for scientists leveraging quantitative mass spectrometry and metabolic analysis.
Core Properties of L-Isoleucine-¹³C₆ and its Common Isotopologues
Stable isotope-labeled L-Isoleucine serves as a powerful tool for tracing and quantifying metabolic processes and protein dynamics. The most common isotopologues involve the substitution of ¹²C with ¹³C and, in some cases, ¹⁴N with ¹⁵N. This labeling strategy renders the molecule distinguishable by mass spectrometry without altering its chemical properties. Below is a summary of the key quantitative data for L-Isoleucine-¹³C₆ and its frequently used doubly labeled counterpart.
| Property | L-Isoleucine-¹³C₆ | L-Isoleucine-¹³C₆,¹⁵N | Unlabeled L-Isoleucine |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃¹⁵NO₂ | C₆H₁₃NO₂ |
| CAS Number | 201740-82-1 | 202468-35-7 | 73-32-5 |
| Molecular Weight | ~137.13 g/mol | ~138.12 g/mol | ~131.17 g/mol |
Key Applications in Research and Development
L-Isoleucine-¹³C₆ is primarily utilized in two powerful techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for detailed metabolic pathway mapping. It also serves as a critical internal standard for the precise quantification of L-Isoleucine in various biological samples via mass spectrometry.
Quantitative Proteomics using SILAC
SILAC is a robust method for the accurate quantification of protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is cultured in a medium containing a "heavy" ¹³C-labeled amino acid, such as L-Isoleucine-¹³C₆, while the control population is grown in a medium with the "light," unlabeled version. The heavy and light proteomes are then combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a sophisticated technique used to elucidate the rates (fluxes) of metabolic reactions within a biological system. Cells are cultured with a ¹³C-labeled substrate, like L-Isoleucine-¹³C₆, and the incorporation of the ¹³C label into downstream metabolites is measured. By analyzing the mass isotopomer distribution in these metabolites, researchers can computationally model and quantify the flow of carbon through various metabolic pathways.
Detailed Experimental Protocols
Protocol 1: A General Workflow for SILAC-based Quantitative Proteomics
This protocol outlines the key steps for a typical SILAC experiment.
-
Adaptation Phase:
-
Cells are cultured in a specialized SILAC medium deficient in the amino acid to be labeled (in this case, Isoleucine).
-
The medium is supplemented with either "light" L-Isoleucine or "heavy" L-Isoleucine-¹³C₆. To ensure comprehensive labeling of tryptic peptides, it is common to also label another amino acid like Lysine or Arginine.
-
Cells are passaged for at least five to six doublings to ensure near-complete (>97%) incorporation of the labeled amino acid into the proteome.[1]
-
The incorporation efficiency can be verified by a preliminary mass spectrometry analysis of a small cell sample.[2]
-
-
Experimental Phase:
-
The "heavy" and "light" labeled cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
Following treatment, the cells are harvested and lysed.
-
The protein lysates from the "heavy" and "light" populations are combined in a 1:1 ratio based on total protein concentration.
-
-
Sample Preparation for Mass Spectrometry:
-
The combined protein mixture is typically separated by SDS-PAGE, and the gel is excised into bands.
-
In-gel digestion is performed, most commonly with trypsin, to generate peptides.
-
The resulting peptides are extracted and purified.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
The relative quantification of proteins is achieved by comparing the signal intensities of the "heavy" and "light" peptide pairs.[3]
-
Protocol 2: A General Workflow for ¹³C-Metabolic Flux Analysis
This protocol provides a general outline for conducting a ¹³C-MFA experiment.
-
Isotopic Labeling:
-
Cells are cultured in a defined medium containing L-Isoleucine-¹³C₆ as a tracer. The duration of labeling is critical and should be sufficient to achieve an isotopic steady state for the metabolites of interest.[4]
-
-
Metabolite Quenching and Extraction:
-
To accurately capture the metabolic state, cellular metabolism must be rapidly halted (quenched). This is often achieved by flash-freezing the cells in liquid nitrogen or using a cold quenching solution like methanol at -40°C.[5]
-
Intracellular metabolites are then extracted from the quenched cells, typically using a cold solvent mixture such as 80:20 methanol:water.
-
-
Sample Analysis by Mass Spectrometry:
-
The extracted metabolites are analyzed by mass spectrometry (often GC-MS or LC-MS) to determine the mass isotopomer distribution for each metabolite.
-
-
Metabolic Flux Calculation:
-
The measured mass isotopomer distributions are used in conjunction with a stoichiometric model of the relevant metabolic network.
-
Computational software is then employed to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Visualizing Key Pathways and Workflows
L-Isoleucine Catabolic Pathway
The catabolism of L-Isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The pathway is initiated by a transamination reaction, followed by oxidative decarboxylation and a series of oxidation steps.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of L-Isoleucine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-isoleucine, an essential branched-chain amino acid (BCAA), plays a multifaceted role in mammalian metabolism, extending far beyond its fundamental function as a building block for protein synthesis. Emerging evidence highlights its critical involvement in key signaling pathways that regulate glucose homeostasis, lipid metabolism, and energy expenditure. As a signaling molecule, L-isoleucine directly influences the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Furthermore, its catabolism provides crucial intermediates for the Krebs cycle, underscoring its significance in cellular energy production. Dysregulation of L-isoleucine metabolism has been increasingly associated with metabolic disorders such as insulin resistance and type 2 diabetes. This technical guide provides an in-depth exploration of the metabolic pathways governed by L-isoleucine, details key experimental methodologies, and presents quantitative data to elucidate its complex biological functions.
L-Isoleucine Catabolism: A Source of Key Metabolic Intermediates
The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria of skeletal muscle, liver, and adipose tissue. It is a significant pathway as it yields both acetyl-CoA and propionyl-CoA, making L-isoleucine both a ketogenic and a glucogenic amino acid.[1]
The initial steps are common to all three BCAAs (leucine, isoleucine, and valine) and involve two key enzymes: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] The subsequent steps are specific to isoleucine catabolism.
The catabolic pathway of L-isoleucine can be summarized as follows:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by BCAT.[2]
-
Oxidative Decarboxylation: The BCKDH complex catalyzes the irreversible conversion of α-keto-β-methylvalerate to 2-methylbutanoyl-CoA.[2]
-
β-Oxidation-like Steps: A series of reactions analogous to fatty acid β-oxidation follows, ultimately yielding acetyl-CoA and propionyl-CoA.[2] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the Krebs cycle, highlighting the glucogenic nature of isoleucine.
References
An In-depth Technical Guide to the Applications of Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.
At its core, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.
Core Principles and Applications
Stable isotope labeling in metabolomics offers a dynamic view of cellular metabolism that is unattainable with traditional steady-state metabolomics, which only provides a snapshot of metabolite levels. The primary applications include:
-
Metabolic Pathway Elucidation: Tracing the path of labeled atoms through a series of biochemical reactions to confirm known pathways or discover novel ones.
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions, providing insights into the activity and regulation of metabolic pathways under different conditions.
-
Drug Discovery and Development: Understanding a drug's mechanism of action by observing its effect on metabolic fluxes, and studying drug metabolism and pharmacokinetics (ADME).
-
Biomarker Discovery: Identifying metabolic dysregulations associated with diseases by comparing metabolic fluxes between healthy and diseased states.
Key Stable Isotopes in Metabolomics
The choice of stable isotope depends on the specific metabolic pathway and research question. The most commonly used isotopes are:
-
Carbon-13 (¹³C): Primarily used to trace the backbone of central carbon metabolism, including glycolysis and the TCA cycle, using tracers like ¹³C-glucose.
-
Nitrogen-15 (¹⁵N): Employed to track nitrogen-containing compounds, such as amino acids and nucleotides, using tracers like ¹⁵N-glutamine.
-
Deuterium (²H): Often administered as heavy water (D₂O), it can be used to study the metabolism of lipids and other biomolecules.
Experimental Workflow
A typical stable isotope labeling experiment follows a well-defined workflow, from experimental design to data analysis.
Detailed Experimental Protocols
The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols.
Protocol 1: ¹³C-Glucose Labeling in Cultured Mammalian Cells (Steady-State)
This protocol is adapted for adherent mammalian cells to study central carbon metabolism.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of extraction.
-
Preparation of Labeling Medium: Prepare DMEM with [U-¹³C₆]-glucose at the desired concentration (e.g., 25 mM) and supplement with 10% dFBS.
-
Adaptation Phase: For steady-state analysis, adapt cells to the labeling medium for at least 24-48 hours.
-
Labeling: Aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate for the desired period (e.g., 24 hours for steady-state).
-
Metabolite Quenching: Rapidly aspirate the medium and add -80°C 80% methanol. Incubate at -80°C for 15 minutes.
-
Cell Harvesting: Scrape the cells and transfer the lysate/methanol mixture to a microcentrifuge tube.
-
Sample Processing: Centrifuge at >14,000 x g at 4°C for 10 minutes. Transfer the supernatant to a new tube and dry using a vacuum concentrator.
Protocol 2: ¹⁵N Labeling in Saccharomyces cerevisiae
This protocol is a general guideline for labeling yeast with a ¹⁵N source.
Materials:
-
S. cerevisiae strain
-
Synthetic complete (SC) medium components
-
¹⁵N-labeled ammonium sulfate ((¹⁵NH₄)₂SO₄)
-
Standard yeast culture equipment
Procedure:
-
Prepare Labeling Medium: Prepare SC medium, substituting standard ammonium sulfate with ¹⁵N-labeled ammonium sulfate.
-
Inoculation and Growth: Inoculate a starter culture in standard SC medium. Then, dilute the starter culture into the ¹⁵N-labeling medium.
-
Cultivation: Grow the yeast culture for several generations to ensure high isotopic enrichment.
-
Harvesting: Harvest the cells by centrifugation.
-
Quenching and Extraction: Quench metabolism by rapidly cooling the cells and extract metabolites using a suitable method (e.g., cold methanol extraction).
Protocol 3: In Vivo D₂O Labeling in Mice
This protocol provides a general framework for in vivo deuterium labeling to study metabolism.
Materials:
-
Mice
-
Deuterium oxide (D₂O, 99.9%)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions.
-
D₂O Administration: Administer D₂O via intraperitoneal (IP) injection. A typical dose is 20 µl/gram of body weight.
-
Maintenance: For studies longer than 6 hours, provide drinking water containing a lower percentage of D₂O (e.g., 2%) for the remainder of the study.
-
Sample Collection: Collect blood or tissues at designated time points.
-
Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols for the target molecules (e.g., lipid extraction for cholesterol analysis).
Data Presentation: Quantitative Analysis
The quantitative data derived from stable isotope labeling experiments are crucial for interpreting metabolic changes. This data is often presented in tables to facilitate comparison.
Table 1: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates
This table shows a hypothetical MID for key TCA cycle intermediates after labeling with [U-¹³C₅]-glutamine. M+n represents the isotopologue with 'n' ¹³C atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Citrate | 0.30 | 0.05 | 0.15 | 0.05 | 0.40 | 0.05 |
| Malate | 0.40 | 0.08 | 0.20 | 0.02 | 0.30 | 0.00 |
| Succinate | 0.35 | 0.06 | 0.18 | 0.01 | 0.40 | 0.00 |
| Acetyl-CoA | 0.95 | 0.03 | 0.02 | - | - | - |
Data is presented as the fractional abundance of each isotopologue.
Table 2: Relative Metabolic Fluxes in Glycolysis
This table illustrates how metabolic fluxes, normalized to the glucose uptake rate, can change in response to a drug treatment.
| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Pyruvate Kinase) | 100 | 85 | -15% |
| Pentose Phosphate Pathway | 20 | 45 | +125% |
| PDH (Pyruvate to Acetyl-CoA) | 90 | 50 | -44% |
| Anaplerosis (Pyruvate to OAA) | 5 | 25 | +400% |
Data Analysis and Visualization
The raw data from mass spectrometry or NMR requires a multi-step analysis pipeline to extract meaningful biological information.
Visualizing Metabolic Pathways
Diagrams of metabolic pathways are essential for visualizing the flow of labeled atoms and interpreting flux analysis results.
Conclusion
Stable isotope labeling has become an indispensable tool in metabolomics, providing unparalleled insights into the dynamic nature of metabolic networks. By enabling the elucidation of metabolic pathways and the quantification of metabolic fluxes, this technique is crucial for advancing our understanding of cellular physiology in both health and disease. For researchers and professionals in drug development, mastering these techniques is key to identifying novel therapeutic targets and elucidating drug mechanisms of action. The continued development of analytical platforms and computational tools will further enhance the power and accessibility of stable isotope-resolved metabolomics.
References
L-Isoleucine-¹³C₆: A Technical Guide to Unraveling Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Isoleucine-¹³C₆ as a powerful tool for elucidating the complexities of cellular metabolism. Stable isotope tracers, such as the uniformly carbon-13 labeled L-Isoleucine, have become indispensable in metabolic research, enabling precise tracking of metabolic pathways and quantification of flux rates. This guide provides a comprehensive overview of its use in metabolic flux analysis, protein synthesis measurement, and the elucidation of key signaling pathways, complete with detailed experimental protocols and data presentation.
Introduction to L-Isoleucine-¹³C₆ in Metabolic Research
L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in cellular growth, energy homeostasis, and protein synthesis. Its catabolism provides key intermediates for the tricarboxylic acid (TCA) cycle, making it a central player in cellular energy production.[1] L-Isoleucine-¹³C₆ is a stable, non-radioactive isotopologue of L-isoleucine where all six carbon atoms are replaced with the ¹³C isotope.[2] This labeling allows researchers to trace the fate of the isoleucine carbon skeleton through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary applications of L-Isoleucine-¹³C₆ in metabolic research include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand how cells utilize nutrients and regulate their metabolic networks.[3]
-
Protein Synthesis and Turnover: Measuring the rate of new protein synthesis, providing insights into cellular growth and response to stimuli.
-
Pathway Elucidation: Identifying and confirming the activity of metabolic pathways involving isoleucine and its downstream metabolites.[4]
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular pathways.
Quantitative Data Presentation
The use of L-Isoleucine-¹³C₆ in combination with advanced analytical techniques allows for the precise quantification of various metabolic parameters. The following tables summarize the types of quantitative data that can be obtained from such studies.
Table 1: Representative Metabolic Flux Rates in Cancer Cells
This table illustrates typical metabolic flux rates observed in proliferating cancer cells, which can be determined using ¹³C-MFA with tracers like L-Isoleucine-¹³C₆. The values are presented as examples and can vary significantly between cell types and experimental conditions.
| Metabolic Flux | Typical Rate (nmol/10⁶ cells/h) | Metabolic Pathway |
| Glucose Uptake | 100–400 | Glycolysis |
| Lactate Secretion | 200–700 | Fermentation |
| Glutamine Uptake | 30–100 | Anaplerosis |
| Isoleucine Uptake | 2–10 | Amino Acid Metabolism |
| Isoleucine contribution to Acetyl-CoA | Variable | BCAA Catabolism |
| Isoleucine contribution to Propionyl-CoA | Variable | BCAA Catabolism |
Data compiled from studies on cancer cell metabolism.[5]
Table 2: Muscle Protein Synthesis Rates Measured with Stable Isotope Tracers
This table presents examples of fractional protein synthesis rates (FSR) in human muscle tissue, a key parameter that can be measured using ¹³C-labeled amino acids.
| Muscle Type | Condition | Fractional Synthesis Rate (%/h) |
| Vastus Lateralis | Post-absorptive | 0.034 ± 0.003 |
| Rectus Abdominis | Post-absorptive | 0.038 ± 0.003 |
| Vastus Lateralis (tissue-free precursor) | Post-absorptive | 0.054 ± 0.005 |
| Rectus Abdominis (tissue-free precursor) | Post-absorptive | 0.089 ± 0.008 |
Data from studies measuring muscle protein synthesis using L-[ring-¹³C₆]-phenylalanine, illustrating the type of data obtainable with ¹³C-labeled amino acids.
Experimental Protocols
This section provides detailed methodologies for conducting a typical L-Isoleucine-¹³C₆ metabolic tracing experiment in cultured mammalian cells, from cell culture and labeling to metabolite extraction and analysis.
Cell Culture and ¹³C Labeling
Objective: To introduce L-Isoleucine-¹³C₆ into the cellular metabolism by replacing the natural isoleucine in the culture medium.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM or RPMI-1640)
-
Isoleucine-free formulation of the chosen cell culture medium
-
L-Isoleucine-¹³C₆ (≥98% purity)
-
Unlabeled L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents (e.g., PBS, trypsin-EDTA)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Preparation of Labeling Medium:
-
Prepare the isoleucine-free medium according to the manufacturer's instructions, supplementing it with dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Create a stock solution of L-Isoleucine-¹³C₆ in sterile water or PBS.
-
Add the L-Isoleucine-¹³C₆ stock solution to the isoleucine-free medium to the desired final concentration (typically the same as in the standard medium).
-
-
Labeling Experiment:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled isoleucine.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the incorporation of the labeled isoleucine and to reach isotopic steady state. The optimal labeling time should be determined empirically for the specific cell line and experimental goals, but typically ranges from several hours to 24 hours.
-
Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Liquid nitrogen or dry ice
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 4°C
Procedure:
-
Quenching Metabolism:
-
To rapidly halt all enzymatic reactions, place the cell culture plate on a bed of dry ice or in a liquid nitrogen bath.
-
Aspirate the labeling medium.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Using a cell scraper, scrape the cells into the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for at least one hour to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
The samples can be stored at -80°C until analysis.
-
Sample Analysis by LC-MS/MS
Objective: To separate and quantify L-Isoleucine-¹³C₆ and its labeled downstream metabolites.
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Appropriate LC column for amino acid analysis (e.g., HILIC or mixed-mode)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
General LC-MS/MS Parameters:
-
Chromatographic Separation: A gradient elution is typically used to separate isoleucine from its isomers (leucine and alloisoleucine) and other metabolites. The specific gradient will depend on the column and instrument used.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used for amino acid analysis.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific labeled and unlabeled metabolites.
-
Transitions: Specific precursor-to-product ion transitions need to be optimized for both the unlabeled (M+0) and the fully labeled (M+6 for isoleucine) forms of the analyte, as well as for any partially labeled isotopologues of interest. For example, the transition for unlabeled isoleucine is m/z 132.1 → 86, and for L-Isoleucine-¹³C₆, it would be m/z 138.1 → 92.
-
Visualization of Pathways and Workflows
Visualizing the complex interplay of metabolic and signaling pathways is crucial for understanding the data generated from L-Isoleucine-¹³C₆ tracing experiments. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Isoleucine Catabolic Pathway
The catabolism of isoleucine is a multi-step process that occurs primarily in the mitochondria. It involves transamination, oxidative decarboxylation, and a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.
Caption: Catabolic pathway of L-Isoleucine-¹³C₆.
Isoleucine-Mediated mTOR Signaling Pathway
Isoleucine, like other BCAAs, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The presence of isoleucine is sensed by the cell, leading to the activation of mTORC1 and its downstream effectors.
Caption: Isoleucine activation of the mTORC1 signaling pathway.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The overall workflow for a ¹³C-MFA experiment is a multi-step process that integrates wet-lab experiments with computational analysis.
Caption: General workflow for ¹³C metabolic flux analysis.
Conclusion
L-Isoleucine-¹³C₆ is a versatile and powerful tool for the quantitative investigation of cellular metabolism. Its application in metabolic flux analysis, protein synthesis studies, and pathway elucidation provides invaluable insights for basic research, drug discovery, and the understanding of disease states. The methodologies outlined in this guide, from experimental design to data analysis and visualization, offer a robust framework for researchers to effectively utilize this stable isotope tracer in their studies. As analytical technologies continue to advance, the precision and scope of metabolic information that can be gleaned from L-Isoleucine-¹³C₆ and other stable isotope tracers will undoubtedly expand, further unraveling the intricate network of cellular metabolism.
References
An In-depth Technical Guide to the Key Enzymatic Steps in Isoleucine Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core enzymatic reactions in the catabolism of L-isoleucine, an essential branched-chain amino acid (BCAA). Unlike most amino acids, which are catabolized primarily in the liver, isoleucine degradation is initiated predominantly in extra-hepatic tissues such as skeletal muscle[1]. The pathway ultimately converts isoleucine into Acetyl-CoA and Propionyl-CoA, rendering it both ketogenic and glucogenic[2][3]. This process is critical for energy homeostasis and provides intermediates for the citric acid cycle[1]. The catabolic pathway can be conceptualized in two main parts: a common pathway shared with other BCAAs, followed by a distal pathway specific to isoleucine intermediates[4].
I. Key Enzymatic Steps in Isoleucine Degradation
The degradation of isoleucine is a multi-step mitochondrial process involving six key enzymatic reactions.
Step 1: Reversible Transamination
The catabolic pathway begins with the transfer of the α-amino group from isoleucine to α-ketoglutarate. This reversible reaction is the first step shared among all three BCAAs.
-
Enzyme: Branched-chain aminotransferase (BCAT)
-
Substrate: L-Isoleucine
-
Co-substrate/Product: α-ketoglutarate is converted to L-glutamate.
-
Product: (S)-α-keto-β-methylvalerate (KMV), also known as (S)-3-methyl-2-oxopentanoate.
-
Description: BCAT exists in two isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2), which facilitate this initial transamination.
Step 2: Irreversible Oxidative Decarboxylation
The α-ketoacid generated in the first step undergoes an irreversible oxidative decarboxylation to form its corresponding acyl-CoA derivative. This is the rate-limiting and primary regulatory step in BCAA catabolism.
-
Enzyme: Branched-chain α-keto acid dehydrogenase complex (BCKDH)
-
Substrate: (S)-α-keto-β-methylvalerate (KMV)
-
Product: (S)-α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA).
-
Description: This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase complex and requires five coenzymes: thiamine pyrophosphate (TPP), lipoic acid, coenzyme A, FAD, and NAD+. Its activity is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).
Step 3: Dehydrogenation
The first committed step of the distal pathway involves the dehydrogenation of the acyl-CoA intermediate.
-
Enzyme: Short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.
-
Substrate: (S)-α-methylbutyryl-CoA
-
Product: Tiglyl-CoA ((E)-2-methylcrotonoyl-CoA).
-
Description: SBCAD is a mitochondrial flavoenzyme that specifically acts on the intermediate of isoleucine degradation. Deficiencies in this enzyme lead to the accumulation of 2-methylbutyrylglycine in the urine.
Step 4: Hydration
A water molecule is added across the double bond of tiglyl-CoA in a hydration reaction.
-
Enzyme: Enoyl-CoA hydratase (also known as crotonase).
-
Substrate: Tiglyl-CoA
-
Product: (2S,3R)-2-methyl-3-hydroxybutyryl-CoA.
-
Description: This enzyme catalyzes the hydration of a trans-2-enoyl-CoA thioester. While it has broad specificity, it is essential for this step in isoleucine catabolism.
Step 5: Dehydrogenation
The hydroxyl group added in the previous step is oxidized.
-
Enzyme: 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).
-
Substrate: (2S,3R)-2-methyl-3-hydroxybutyryl-CoA
-
Product: 2-methylacetoacetyl-CoA.
-
Description: This NAD+-dependent dehydrogenase generates a ketoacyl-CoA intermediate. Deficiency in this enzyme is a known inborn error of isoleucine metabolism.
Step 6: Thiolysis
The final step is a thiolytic cleavage that yields the two end-products of the pathway.
-
Enzyme: β-ketothiolase (Mitochondrial acetoacetyl-CoA thiolase, T2).
-
Substrate: 2-methylacetoacetyl-CoA
-
Products: Acetyl-CoA and Propionyl-CoA.
-
Description: The T2 enzyme catalyzes the CoA-dependent cleavage of its substrate. A unique property of this thiolase is its ability to process 2-methyl-branched substrates, a key feature for its role in isoleucine degradation.
II. Quantitative Data on Key Enzymes
| Enzyme | Substrate | Km | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source(s) |
| Branched-chain aminotransferase (BCAT) | Isoleucine | Data not available | Data not available | Data not available | Data not readily available in searched literature |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-keto-β-methylvalerate | Data not available | Data not available | Data not available | Data not readily available in searched literature |
| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) | α-methylbutyryl-CoA | Data not available | Data not available | Data not available | Data not readily available in searched literature |
| Enoyl-CoA hydratase (Crotonase) | Tiglyl-CoA | Data not available | Data not available | Data not available | Data not readily available in searched literature |
| 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) | 2-methyl-3-hydroxybutyryl-CoA | Data not available | Data not available | Data not available | Data not readily available in searched literature |
| β-ketothiolase (T2) | 2-methylacetoacetyl-CoA | ~5 µM | ~45 s⁻¹ | ~9.0 x 10⁶ | (Approximated from similar efficiencies) |
Note: The kinetic values for β-ketothiolase (T2) are based on studies showing similar catalytic efficiencies for acetoacetyl-CoA and 2-methylacetoacetyl-CoA. Specific values can vary based on assay conditions, such as the presence of activating ions like K+.
III. Experimental Protocols
A. Branched-Chain Aminotransferase (BCAT) Activity Assay
This protocol describes a coupled enzymatic assay to continuously monitor BCAT activity.
Principle: The production of α-keto-β-methylvalerate from isoleucine is coupled to a second reaction where the co-product, glutamate, is used by glutamate dehydrogenase (GDH). The oxidation of glutamate by GDH is linked to the reduction of NAD+, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
L-Isoleucine solution (100 mM).
-
α-ketoglutarate solution (50 mM).
-
NAD+ solution (20 mM).
-
Glutamate Dehydrogenase (GDH) solution (50 units/mL).
-
Enzyme source (e.g., tissue homogenate, purified BCAT).
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the following components:
-
800 µL Assay Buffer
-
50 µL L-Isoleucine solution (final concentration: 5 mM)
-
50 µL NAD+ solution (final concentration: 1 mM)
-
20 µL GDH solution (1 unit)
-
Variable volume of enzyme source.
-
Add deionized water to a final volume of 980 µL.
-
-
Mix gently by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding 20 µL of the α-ketoglutarate solution (final concentration: 1 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
B. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay
This protocol outlines a method to measure the activity of the rate-limiting BCKDH complex based on the reduction of NAD+.
Principle: The oxidative decarboxylation of α-keto-β-methylvalerate by the BCKDH complex produces α-methylbutyryl-CoA, CO₂, and NADH. The rate of NADH production is measured spectrophotometrically at 340 nm.
Materials:
-
Homogenization Buffer: 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 3% FBS, 5% Triton X-100.
-
Assay Buffer: 50 mM HEPES, pH 7.5; 30 mM KPi pH 7.5.
-
Substrate: (S)-α-keto-β-methylvalerate (e.g., Calcium salt), 10 mM solution.
-
Cofactors: 0.4 mM Coenzyme A (CoA), 3 mM NAD+, 2 mM Thiamine Pyrophosphate (TPP), 2 mM MgCl₂.
-
Enzyme source (e.g., isolated mitochondria from tissue or cell extracts).
-
Spectrophotometer with temperature control.
Procedure:
-
Prepare the enzyme sample by homogenizing tissue or cells in ice-cold Homogenization Buffer, followed by centrifugation to isolate mitochondria if desired.
-
Prepare the complete reaction mixture in a cuvette by combining:
-
Assay Buffer.
-
Cofactors (CoA, NAD+, TPP, MgCl₂).
-
Enzyme extract.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Record a baseline absorbance at 340 nm for 2-3 minutes.
-
Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvalerate, to a final concentration of 1 mM.
-
Continuously monitor the increase in absorbance at 340 nm for at least 5 minutes.
-
Determine the BCKDH activity from the linear rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). Activity is typically expressed as nmol of NADH formed per minute per mg of protein.
IV. Pathway Visualization
The following diagrams illustrate the enzymatic cascade of isoleucine degradation and a simplified experimental workflow for enzyme analysis.
Caption: The enzymatic cascade of L-isoleucine degradation.
Caption: A generalized workflow for enzyme activity analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enoyl-CoA hydratase, mitochondrial - Olink Explore Cardiometabolic II — Olink® [olink.com]
- 3. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
L-Isoleucine-13C6 for Tracing Carbon Flow in Central Carbon Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Isoleucine-13C6 as a stable isotope tracer to investigate central carbon metabolism. This powerful technique allows for the precise tracking of carbon atoms from isoleucine as they are incorporated into key metabolic pathways, offering valuable insights for basic research and drug development.
Introduction to this compound Tracing
Stable isotope tracing is a fundamental methodology for elucidating metabolic pathways and quantifying metabolic fluxes. L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in cellular energetics and biosynthesis. Its catabolism provides key intermediates that fuel the central carbon metabolism. By using L-Isoleucine uniformly labeled with Carbon-13 (this compound), researchers can track the fate of all six of its carbon atoms.[1] This technique is instrumental in understanding how cells utilize isoleucine under various physiological and pathological conditions, including cancer and metabolic disorders.[2][3][4]
The catabolism of this compound yields two critical labeled intermediates: [2-13C]acetyl-CoA and [3-13C]propionyl-CoA.[1] These molecules serve as entry points into the tricarboxylic acid (TCA) cycle and fatty acid synthesis, making this compound an invaluable tool for studying these core metabolic processes.
Experimental Protocols
A generalized workflow for stable isotope tracing experiments using this compound in cultured mammalian cells is outlined below. This protocol is adaptable to various adherent cell lines, such as CHO or HEK293 cells.
Materials and Reagents
-
Cell Line: Adherent mammalian cell line of interest.
-
Culture Medium: Standard culture medium (e.g., DMEM) lacking natural isoleucine.
-
This compound Tracer: Uniformly labeled L-Isoleucine (Cambridge Isotope Laboratories or equivalent).
-
Unlabeled L-Isoleucine: For creating a desired final isotopic enrichment.
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled amino acids present in standard serum.
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap MS coupled with a Vanquish UHPLC).
Methodology
-
Cell Culture and Labeling:
-
Culture cells in standard complete medium to the desired confluency.
-
Prepare the labeling medium by reconstituting isoleucine-free DMEM and supplementing it with 10% dFBS, antibiotics, and L-glutamine.
-
Add a mixture of this compound and unlabeled L-Isoleucine to the labeling medium to achieve the desired final concentration and isotopic enrichment (e.g., 50% 13C-Isoleucine).
-
Aspirate the standard culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells and incubate for a predetermined time to allow for isotopic steady state to be reached.
-
-
Metabolite Extraction:
-
After incubation, rapidly aspirate the labeling medium.
-
Quench metabolism and extract metabolites by adding ice-cold 80:20 methanol/water to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the polar metabolites to a new tube for LC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using an LC-MS system.
-
Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).
-
Detect and quantify the mass isotopologues of target metabolites using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Calculate the mass isotopologue distributions (MIDs) for key metabolites to determine the fractional contribution of this compound to their synthesis.
-
Data Presentation: Isotopic Enrichment in Central Carbon Metabolism
The primary quantitative output of an this compound tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent to which carbon from isoleucine has been incorporated. The following tables provide a structured format for presenting such data.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Isoleucine Catabolites | |||||||
| Propionyl-CoA | |||||||
| Acetyl-CoA | |||||||
| TCA Cycle Intermediates | |||||||
| Citrate | |||||||
| α-Ketoglutarate | |||||||
| Succinyl-CoA | |||||||
| Fumarate | |||||||
| Malate | |||||||
| Fatty Acids | |||||||
| Palmitate (C16:0) | |||||||
| Stearate (C18:0) |
Table 1: Mass Isotopologue Distribution of Key Metabolites. This table summarizes the percentage of each mass isotopologue for selected metabolites after labeling with this compound. M+n represents the isotopologue with 'n' 13C atoms.
| Parameter | Value |
| Flux Ratios | |
| Isoleucine Contribution to Acetyl-CoA Pool (%) | |
| Isoleucine Contribution to Propionyl-CoA Pool (%) | |
| Absolute Fluxes (nmol/mg protein/hr) | |
| Isoleucine Uptake Rate | |
| Rate of Propionyl-CoA entry into TCA Cycle | |
| Rate of Acetyl-CoA entry into TCA Cycle from Isoleucine |
Table 2: Calculated Metabolic Fluxes. This table presents key metabolic flux parameters derived from the mass isotopologue data, providing a quantitative measure of carbon flow from isoleucine.
Signaling Pathways and Experimental Workflows
Visualizing the flow of carbon and the experimental process is crucial for understanding the application of this compound tracing.
Caption: Carbon flow from this compound into the TCA cycle and fatty acid synthesis.
Caption: A generalized experimental workflow for this compound tracing studies.
Conclusion
This compound is a powerful and versatile tracer for delineating the contribution of this essential amino acid to central carbon metabolism. The methodologies described in this guide provide a robust framework for researchers to investigate the intricate network of metabolic pathways in various biological systems. The quantitative data obtained from these experiments can significantly advance our understanding of cellular metabolism in health and disease, and aid in the identification of novel therapeutic targets.
References
Methodological & Application
Protocol for Using L-Isoleucine-¹³C₆ in Cell Culture: Application Notes for Metabolic Tracing and Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying changes in protein abundance within a cellular system. L-Isoleucine-¹³C₆ is a non-radioactive, stable isotope-labeled essential amino acid where all six carbon atoms are replaced with the ¹³C isotope.[1] This mass shift allows for the differentiation and tracking of isoleucine and its downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This document provides detailed protocols and application notes for the use of L-Isoleucine-¹³C₆ in cell culture for two primary applications:
-
Metabolic Flux Analysis (MFA): To trace the contribution of isoleucine's carbon skeleton to various metabolic pathways.
-
Quantitative Proteomics (as a component of SILAC): To quantify differences in protein abundance between different cell populations, although less common than arginine and lysine.
Core Principles
The foundational principle of in-culture stable isotope labeling is to replace the natural ("light") amino acid with its heavy isotope-labeled counterpart. This is achieved by culturing cells in a specially formulated medium that lacks the natural amino acid but is supplemented with the labeled version. For robust and accurate results, it is critical to use a base medium that is deficient in L-isoleucine and to supplement it with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled isoleucine from the serum.[2]
Data Presentation: Quantitative Parameters
The following tables provide a summary of key quantitative data for the preparation and use of L-Isoleucine-¹³C₆ in cell culture.
Table 1: Stock Solution Preparation for L-Isoleucine-¹³C₆
| Desired Stock Concentration (mM) | Mass of L-Isoleucine-¹³C₆ (MW: 137.15 g/mol ) to dissolve in 10 mL of sterile PBS or water (mg) |
| 1 | 1.37 |
| 5 | 6.86 |
| 10 | 13.72 |
| 50 | 68.58 |
| 100 | 137.15 |
Note: The molecular weight of L-Isoleucine-¹³C₆ may vary slightly between manufacturers. Always refer to the product's certificate of analysis for the precise molecular weight.
Table 2: Recommended Working Concentrations and Labeling Conditions
| Parameter | Metabolic Flux Analysis (MFA) | Quantitative Proteomics (SILAC-like) |
| Cell Lines | CHO, HEK293, HeLa, A549 | HEK293, HeLa, Jurkat |
| Base Medium | Isoleucine-free DMEM, RPMI-1640 | Isoleucine-free DMEM, RPMI-1640 |
| L-Isoleucine-¹³C₆ Concentration | Match the concentration of L-isoleucine in the standard formulation of the base medium (e.g., DMEM: ~0.8 mM or ~105 mg/L) | Match the concentration of L-isoleucine in the standard formulation of the base medium |
| Dialyzed FBS | 10% (v/v) | 10% (v/v) |
| Labeling Duration | Typically 24-48 hours to approach isotopic steady state | At least 5-6 cell doublings for >97% incorporation |
| Expected Labeling Efficiency | >95% | >97% |
Experimental Protocols
Protocol 1: Preparation of L-Isoleucine-¹³C₆ Labeling Medium
This protocol describes the preparation of 500 mL of "heavy" cell culture medium. A parallel "light" medium should be prepared using unlabeled L-isoleucine for the control cell population.
Materials:
-
Isoleucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
L-Isoleucine-¹³C₆
-
Unlabeled L-isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, deionized water or PBS
-
Sterile filtration unit (0.22 µm)
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
Procedure:
-
Prepare L-Isoleucine Stock Solutions: Prepare a sterile stock solution of L-Isoleucine-¹³C₆ (e.g., 100 mM in sterile PBS) as described in Table 1. Prepare a corresponding stock solution of unlabeled L-isoleucine.
-
Prepare Base Medium: Start with 450 mL of isoleucine-free base medium.
-
Add Serum and Supplements: Add 50 mL of dFBS to the base medium for a final concentration of 10%. Add other required supplements such as L-glutamine and antibiotics to their final desired concentrations.
-
Add L-Isoleucine:
-
For Heavy Medium: Add the appropriate volume of the L-Isoleucine-¹³C₆ stock solution to achieve the desired final concentration (refer to Table 2).
-
For Light Medium: Add the same volume of the unlabeled L-isoleucine stock solution to a separate batch of medium.
-
-
Final Volume and Sterilization: Adjust the final volume to 500 mL with the isoleucine-free base medium if necessary.
-
Sterile Filtration: Aseptically filter the complete medium through a 0.22 µm filter unit.
-
Storage: Store the prepared media at 4°C, protected from light.
Protocol 2: Metabolic Labeling of Adherent Cells
Procedure:
-
Cell Seeding: Seed cells in parallel cultures (e.g., in 6-well plates) using standard (light) medium and allow them to reach the desired confluency (typically 70-80%).
-
Adaptation to Labeling Medium:
-
For MFA: Aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the pre-warmed "heavy" L-Isoleucine-¹³C₆ labeling medium.
-
For SILAC: Culture one population of cells in the "light" medium and the other in the "heavy" medium. Passage the cells for a minimum of 5-6 doublings to ensure complete incorporation of the labeled amino acid.[3]
-
-
Incubation: Incubate the cells for the duration specified in Table 2 under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvest and Metabolite Extraction:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.[4]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites for subsequent analysis.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
Procedure for Proteomics (SILAC):
-
Cell Lysis: After harvesting, lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, such as trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure for Metabolomics (MFA):
-
Drying: Dry the metabolite extract from Protocol 2 under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
Analysis: Analyze the isotopic labeling patterns of the metabolites using high-resolution mass spectrometry (e.g., GC-MS or LC-MS).
Visualizations
L-Isoleucine Catabolic Pathway
The following diagram illustrates the catabolic pathway of L-isoleucine, showing its degradation to acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.[5]
Caption: L-Isoleucine Catabolic Pathway.
Experimental Workflow for Metabolic Tracing
This diagram outlines the general workflow for a metabolic tracing experiment using L-Isoleucine-¹³C₆ in cell culture.
Caption: Metabolic Tracing Workflow.
References
Application Notes and Protocols for L-Isoleucine-13C6 Labeling in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds like L-Isoleucine-13C6 is a powerful technique for investigating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of biomolecules in vivo.[1] By replacing naturally abundant 12C with the heavier, non-radioactive 13C isotope, researchers can track the metabolic fate of isoleucine through various cellular processes. This approach, coupled with mass spectrometry (MS), provides a quantitative snapshot of cellular metabolism.[1] this compound is a uniformly labeled isotopologue of the essential branched-chain amino acid (BCAA) L-isoleucine, meaning all six carbon atoms are 13C. This allows for the tracing of the entire carbon skeleton of isoleucine as it is metabolized.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic studies, with a focus on metabolic flux analysis and protein synthesis rate determination.
Core Principles of this compound Tracing
The fundamental principle of in vivo this compound tracing is the introduction of the labeled amino acid into a biological system and the subsequent measurement of its incorporation into downstream metabolites and macromolecules. The pattern and extent of 13C enrichment in these molecules provide insights into the activity of specific metabolic pathways.
Key applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions. By measuring the distribution of 13C isotopes in metabolites of a pathway, the relative or absolute flux through that pathway can be calculated.
-
Protein Synthesis Rate Measurement: Determining the rate at which new proteins are synthesized in various tissues. The incorporation of this compound into newly synthesized proteins is measured over time.
-
Substrate Contribution to Energy Metabolism: Isoleucine is both a glucogenic and a ketogenic amino acid, meaning its carbon skeleton can be used to produce both glucose and ketone bodies.[2] this compound can be used to trace the contribution of isoleucine to the tricarboxylic acid (TCA) cycle and other energy-producing pathways.[2]
-
Disease Research: Investigating metabolic dysregulation in diseases such as cancer, diabetes, and inherited metabolic disorders like Maple Syrup Urine Disease.
Experimental Protocols
I. In Vivo this compound Administration for Metabolic Flux Analysis in a Murine Model
This protocol describes a method for administering this compound to mice to study metabolic flux in various tissues.
A. Animal Preparation
-
Animal Model: C57BL/6J mice (male, 12-24 weeks old) are a commonly used model.[3]
-
Acclimation: House the mice in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: To achieve a metabolic baseline, fast the mice for 4-6 hours prior to tracer administration. This depletes glycogen stores and promotes the use of other energy substrates. Water should be available at all times.
-
Catheterization (Optional, for continuous infusion): For continuous infusion studies, surgical implantation of a catheter into the jugular vein can be performed several days prior to the experiment to allow for recovery. This allows for stress-free infusion in conscious, unrestrained mice.
B. Tracer Preparation and Administration
-
Tracer: this compound (98-99% isotopic purity).
-
Vehicle: Dissolve the this compound in sterile 0.9% saline.
-
Administration Method: Choose one of the following methods:
-
Bolus Injection (Flooding Dose): This method aims to rapidly increase the concentration of the labeled amino acid in the precursor pool to minimize changes in isotopic enrichment over the experimental period.
-
Dosage: A typical flooding dose is 1.5 mmol/kg body weight.
-
Procedure: Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection.
-
-
Oral Gavage:
-
Dosage: A typical oral dose can range from 10 to 50 mg per mouse, dissolved in water or saline.
-
Procedure: Administer the solution directly into the stomach using a gavage needle.
-
-
Continuous Infusion: This method is used to achieve a steady-state isotopic enrichment in the plasma.
-
Priming Dose: An initial bolus dose may be given to rapidly reach the target enrichment.
-
Infusion Rate: A typical infusion rate is 10-20 µL/min for a 25g mouse, with the concentration of this compound in the infusate adjusted to achieve the desired plasma enrichment.
-
Procedure: Infuse the tracer solution through a pre-implanted catheter using a syringe pump.
-
-
C. Sample Collection
-
Time Points: Collect samples at various time points after tracer administration to capture the dynamics of label incorporation. For metabolic flux, time points can range from 15 minutes to several hours. For protein synthesis, longer time points (e.g., 6-24 hours) may be necessary.
-
Blood Collection:
-
Collect blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the terminal time point.
-
Collect blood into EDTA-coated tubes to prevent clotting.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Tissue Collection:
-
Euthanize the mice by an approved method (e.g., cervical dislocation followed by decapitation) at the designated time points.
-
Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, brain, adipose tissue).
-
Rinse the tissues in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry with a lint-free wipe.
-
Snap-freeze the tissues in liquid nitrogen.
-
Store the frozen tissues at -80°C until metabolite extraction.
-
D. Metabolite Extraction
-
Tissue Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
Homogenize the tissue in a pre-chilled extraction solvent. A common solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v). Use a volume of solvent that is at least 10 times the tissue weight (e.g., 500 µL for 50 mg of tissue).
-
Use a bead beater or a rotor-stator homogenizer to ensure complete tissue disruption. Keep samples on ice throughout the process.
-
-
Protein Precipitation and Phase Separation:
-
After homogenization, vortex the samples vigorously.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the polar metabolites.
-
For analysis of both polar and non-polar metabolites, a two-phase extraction using a solvent system like methanol:chloroform:water can be employed.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
E. Protein Hydrolysis for Protein Synthesis Measurement
-
Protein Precipitation: After homogenization and centrifugation, the pellet containing proteins can be used for protein synthesis analysis.
-
Washing: Wash the protein pellet multiple times with 70% ethanol to remove any free amino acids.
-
Hydrolysis:
-
Dry the protein pellet.
-
Add 6N HCl to the pellet.
-
Hydrolyze the protein by heating at 110°C for 24 hours.
-
-
Drying and Reconstitution:
-
Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried amino acids in a suitable buffer for analysis.
-
II. LC-MS/MS Analysis of this compound and its Metabolites
A. Instrumentation
-
A high-performance liquid chromatography (HPC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
B. Chromatographic Separation
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like amino acids.
-
Mobile Phase: A gradient of acetonitrile and water with additives like ammonium formate or formic acid is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
C. Mass Spectrometry Detection
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid analysis.
-
Analysis Mode:
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): On a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for unlabeled (M+0) and labeled (M+6 for this compound) isoleucine and its downstream metabolites.
-
Full Scan with High Resolution: On a high-resolution mass spectrometer, the accurate mass of the isotopologues can be measured, allowing for the determination of the mass isotopologue distribution (MID).
-
D. Data Analysis
-
Peak Integration: Integrate the peak areas for each isotopologue of isoleucine and its metabolites.
-
Isotopic Enrichment Calculation:
-
Percent Enrichment: Calculated as the ratio of the labeled isotopologue peak area to the sum of all isotopologue peak areas.
-
Mole Percent Excess (MPE): Calculated by subtracting the natural abundance of the heavy isotope from the measured isotopic enrichment.
-
-
Metabolic Flux Analysis: The MIDs of the metabolites can be used in metabolic modeling software (e.g., INCA, Metran) to calculate metabolic fluxes.
-
Fractional Synthesis Rate (FSR) of Protein: Calculated using the following formula:
-
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
-
Where:
-
E_protein is the enrichment of this compound in the protein-bound pool.
-
E_precursor is the enrichment of this compound in the precursor pool (e.g., plasma or tissue free amino acid pool).
-
t is the time of labeling in hours.
-
-
Data Presentation
Table 1: Example Isotopic Enrichment of this compound in Plasma and Tissues of Mice Following a Bolus IP Injection
| Time Point (minutes) | Plasma M+6 Enrichment (%) | Liver M+6 Enrichment (%) | Skeletal Muscle M+6 Enrichment (%) |
| 15 | 45.2 ± 3.5 | 38.7 ± 4.1 | 25.1 ± 2.9 |
| 30 | 38.6 ± 2.9 | 35.1 ± 3.8 | 28.9 ± 3.1 |
| 60 | 25.3 ± 2.1 | 28.4 ± 3.0 | 26.3 ± 2.8 |
| 120 | 12.1 ± 1.5 | 15.6 ± 1.9 | 18.5 ± 2.2 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Table 2: Example Fractional Synthesis Rates (FSR) of Mixed Muscle Protein in Different Physiological States
| Condition | FSR (%/day) |
| Basal (Fasted) | 0.055 ± 0.006 |
| Fed (Post-prandial) | 0.098 ± 0.011 |
| Endurance Exercise | 0.085 ± 0.009 |
| Sepsis | 0.120 ± 0.015 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Visualizations
Caption: L-Isoleucine Catabolic Pathway.
Caption: In Vivo this compound Experimental Workflow.
References
Application Notes & Protocols: Quantitative Analysis of Metabolites Using L-Isoleucine-¹³C₆ Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate quantification of metabolites, particularly amino acids, is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for various stages of drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as L-Isoleucine-¹³C₆, is a cornerstone of robust quantitative LC-MS/MS methods. This internal standard mimics the physicochemical properties of the native analyte, allowing for the correction of variability introduced during sample preparation and analysis, a technique known as isotope dilution mass spectrometry (IDMS).[1][2][3][4] L-Isoleucine-¹³C₆ is particularly effective for the quantification of branched-chain amino acids (BCAAs) and other related metabolites which are pivotal in numerous physiological and pathological processes, including the mTOR signaling pathway.[5]
Principle of Isotope Dilution Mass Spectrometry (IDMS):
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. Because the stable isotope-labeled internal standard (e.g., L-Isoleucine-¹³C₆) has nearly identical chemical and physical properties to its unlabeled, native counterpart (L-Isoleucine), it experiences the same losses during extraction, derivatization, and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol outlines the steps for extracting amino acids from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
L-Isoleucine-¹³C₆, ¹⁵N internal standard solution
-
30% Sulfosalicylic acid (SSA) solution for protein precipitation
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add a known concentration of the L-Isoleucine-¹³C₆, ¹⁵N internal standard working solution to the plasma sample. The exact amount should be optimized to be within the linear range of the assay.
-
To precipitate proteins, add 5 µL of 30% SSA solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer a specific aliquot of the clear supernatant (e.g., 27.5 µL) to a new tube.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase B (e.g., 225 µL of 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Chromatographic Conditions (Example):
-
Column: A column suitable for polar analytes, such as a mixed-mode or HILIC column (e.g., Intrada Amino Acid column or Raptor Polar X).
-
Mobile Phase A: Acetonitrile, tetrahydrofuran, and ammonium formate buffer with 0.3% formic acid.
-
Mobile Phase B: Acetonitrile and ammonium formate buffer mixture.
-
Gradient: A gradient elution is typically used to separate a wide range of amino acids. The specific gradient profile should be optimized based on the column and the target analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 1 µL) is often preferred to minimize matrix effects.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) for reproducible retention times.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for each target amino acid and for the L-Isoleucine-¹³C₆ internal standard by direct infusion and optimization. For example, for isoleucine and its labeled counterpart:
-
L-Isoleucine: 132.1 → 86
-
L-Isoleucine-¹³C₆, ¹⁵N: 139.1 → 92
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for each analyte to achieve maximum sensitivity.
Data Presentation
The following tables present representative quantitative data for amino acids in human plasma, demonstrating the application of a stable isotope dilution LC-MS/MS method.
Table 1: Representative Concentrations of Amino Acids in Human Plasma
| Analyte | Concentration Range (µM) |
| Alanine | 250 - 500 |
| Valine | 150 - 300 |
| Leucine | 80 - 160 |
| Isoleucine | 40 - 100 |
| Proline | 100 - 300 |
| Methionine | 15 - 40 |
| Phenylalanine | 40 - 80 |
| Tyrosine | 40 - 90 |
| Ornithine | 40 - 100 |
Note: These are typical physiological ranges and can vary based on factors such as age, diet, and health status.
Table 2: Example MRM Transitions for Selected Amino Acids and L-Isoleucine-¹³C₆, ¹⁵N
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Valine | 118.1 | 72 |
| Leucine | 132.1 | 86 |
| Isoleucine | 132.1 | 86 |
| Allo-isoleucine | 132.1 | 86 |
| L-Isoleucine-¹³C₆, ¹⁵N (IS) | 139.1 | 92 |
| Valine-¹³C₅, ¹⁵N (IS) | 124.1 | 77 |
Note: Chromatographic separation is essential for isobaric compounds like leucine, isoleucine, and allo-isoleucine.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolite quantification.
Branched-Chain Amino Acid (BCAA) Catabolism Pathway
Caption: Overview of BCAA catabolism pathway.
References
- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Metabolomics | CK Isotopes [ckisotopes.com]
- 5. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SILAC Proteomics Using 13C-Labeled Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The method involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. This enables the accurate relative quantification of protein abundance between different cell populations, for instance, a drug-treated sample versus a control. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of other essential amino acids like isoleucine offers an alternative approach, particularly in specific biological contexts or for multiplexing experiments.
This document provides detailed application notes and protocols for conducting SILAC-based quantitative proteomics experiments using 13C-labeled isoleucine.
Principle of SILAC
The core principle of SILAC is to create two or more cell populations that are biochemically identical, except that one population has incorporated a "heavy" isotope-labeled amino acid, while the other contains the natural "light" version. When the proteomes of these cell populations are mixed, the mass spectrometer can distinguish between the heavy and light peptides based on their mass difference, allowing for the accurate quantification of relative protein abundance.
Applications in Drug Development and Research
SILAC proteomics is a versatile tool with numerous applications in basic research and drug development:
-
Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate to untreated cells, researchers can identify proteins that are up- or down-regulated, providing insights into the drug's mechanism of action and potential off-target effects.
-
Biomarker Discovery: SILAC can be used to identify proteins that are differentially expressed in diseased cells compared to healthy cells, leading to the discovery of potential biomarkers for diagnosis, prognosis, or therapeutic response.
-
Signaling Pathway Analysis: The dynamic changes in protein expression and post-translational modifications within signaling pathways upon stimulation or inhibition can be quantitatively monitored using SILAC.
-
Protein-Protein Interaction Studies: SILAC can be combined with immunoprecipitation to identify and quantify bona fide interaction partners of a protein of interest, reducing the number of false-positive hits.
Experimental Workflow Overview
The general workflow for a SILAC experiment using 13C-labeled isoleucine is as follows:
Measuring Protein Synthesis Rates with L-Isoleucine-13C6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein synthesis is a cornerstone of cellular function, and its rate is a critical indicator of physiological and pathological states. Measuring the rate of protein synthesis provides invaluable insights into cellular metabolism, growth, and response to various stimuli. Stable isotope labeling with amino acids, followed by mass spectrometry analysis, has become a powerful and widely adopted technique for quantifying protein synthesis rates in vivo and in vitro.[1][2][3] Among the various stable isotope-labeled amino acids, L-Isoleucine-13C6 is a robust tracer for these studies. This document provides detailed application notes and protocols for measuring protein synthesis rates using this compound.
L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[4] This characteristic makes it an excellent tracer for protein synthesis, as its incorporation into newly synthesized proteins directly reflects the rate of this process, without the confounding variable of endogenous synthesis. The use of L-Isoleucine labeled with six carbon-13 (¹³C) isotopes (this compound) allows for sensitive and accurate detection by mass spectrometry.[5]
Principle of the Method
The fundamental principle behind using this compound to measure protein synthesis is the "precursor-product" relationship. The stable isotope-labeled this compound (the precursor) is introduced into the biological system (e.g., cell culture, animal model, or human subject). Over time, this labeled amino acid is incorporated into newly synthesized proteins (the product). By measuring the rate of incorporation of this compound into proteins, one can calculate the fractional synthetic rate (FSR) of the protein pool.
The FSR is a measure of the fraction of a protein pool that is newly synthesized within a given time period and is typically expressed as a percentage per hour (%/h) or per day (%/day). The calculation of FSR requires the measurement of the isotopic enrichment of this compound in two pools: the precursor pool (the free amino acid pool available for protein synthesis) and the product pool (the amino acids within the synthesized proteins).
Applications
The measurement of protein synthesis rates using this compound has a broad range of applications in biomedical research and drug development:
-
Metabolic Research: Studying the effects of nutrients, hormones, and exercise on protein metabolism in various tissues like muscle, liver, and heart.
-
Disease Pathophysiology: Investigating alterations in protein synthesis in diseases such as cancer, muscular dystrophy, diabetes, and neurodegenerative disorders.
-
Drug Discovery and Development: Assessing the efficacy of therapeutic agents on protein synthesis in target tissues.
-
Toxicology: Evaluating the impact of toxins or drugs on protein synthesis as a measure of cellular stress or damage.
-
Aging Research: Understanding the changes in protein turnover that occur with age.
Experimental Workflow Overview
The general workflow for measuring protein synthesis rates with this compound involves several key steps, from isotope administration to data analysis.
Caption: A generalized workflow for measuring protein synthesis rates using this compound.
Detailed Experimental Protocols
There are two primary methods for administering the this compound tracer: the continuous infusion method and the flooding dose method. The choice of method depends on the experimental goals, the biological system, and the desired temporal resolution.
Protocol 1: Continuous Infusion Method
This method involves a primed, continuous intravenous infusion of this compound to achieve a steady-state isotopic enrichment in the precursor pool.
Materials:
-
This compound (sterile, pyrogen-free solution)
-
Saline solution (0.9% NaCl)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (containing anticoagulant)
-
Tissue biopsy tools (if applicable)
-
Liquid nitrogen for snap-freezing samples
-
Protein hydrolysis reagents (e.g., 6M HCl)
-
Internal standards (e.g., L-Isoleucine with a different isotopic label)
-
GC-MS or LC-MS/MS system
Procedure:
-
Subject Preparation: The subject (animal or human) should be fasted overnight to reach a postabsorptive state. Insert catheters into appropriate blood vessels for infusion and sampling.
-
Priming Dose: Administer a bolus injection (priming dose) of this compound to rapidly raise the isotopic enrichment in the precursor pool to the target steady-state level. The priming dose is calculated based on the estimated distribution volume of isoleucine.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate for the duration of the experiment (typically 3-8 hours).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) to monitor the isotopic enrichment of this compound in the plasma, which serves as a surrogate for the precursor pool.
-
Tissue Sampling: At the beginning and end of the infusion period, collect tissue biopsies (e.g., muscle) if tissue-specific protein synthesis rates are to be measured. Immediately snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Sample Processing:
-
Plasma: Deproteinize plasma samples (e.g., with sulfosalicylic acid) and isolate the free amino acid fraction.
-
Tissue: Homogenize the tissue samples and separate the intracellular free amino acid pool from the protein-bound pool. Hydrolyze the protein pellet (e.g., with 6M HCl at 110°C for 24 hours) to release the constituent amino acids.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acid samples to make them volatile for GC-MS analysis or prepare them for LC-MS/MS analysis.
-
Measure the isotopic enrichment of this compound in the precursor (plasma or tissue intracellular free pool) and product (protein hydrolysate) pools.
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the following formula: FSR (%/h) = [(E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1))] * 100 Where:
-
E_p(t2) and E_p(t1) are the isotopic enrichments of this compound in the protein pool at times t2 and t1, respectively.
-
E_precursor is the average isotopic enrichment of this compound in the precursor pool during the labeling period.
-
(t2 - t1) is the duration of the labeling period in hours.
-
Protocol 2: Flooding Dose Method
The flooding dose technique involves administering a large bolus of the tracer amino acid along with a high concentration of the unlabeled form. This approach aims to rapidly equilibrate the isotopic enrichment of the free amino acid pools throughout the body, minimizing the need to measure the intracellular precursor enrichment directly.
Materials:
-
This compound
-
Unlabeled L-Isoleucine
-
Sterile water for injection
-
Syringes for injection
-
Other materials as listed in Protocol 1
Procedure:
-
Subject Preparation: Similar to the continuous infusion method, subjects are typically studied in a postabsorptive state.
-
Flooding Dose Injection: Administer a single large bolus injection of a solution containing both this compound and a high concentration of unlabeled L-Isoleucine (e.g., 1.5 mmol/kg body weight). This is typically given intravenously over a short period (e.g., <30 seconds).
-
Sampling: Collect a blood sample and a tissue biopsy at a baseline time point before the injection. Following the injection, collect a final tissue biopsy after a defined labeling period (e.g., 30-90 minutes). A blood sample can also be taken at the end to confirm high plasma enrichment.
-
Sample Processing and Analysis: The sample processing and mass spectrometry analysis steps are the same as described in Protocol 1.
-
Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the same precursor-product principle. In the flooding dose method, the initial enrichment of the injected solution is often used as the precursor enrichment, assuming rapid equilibration.
Data Presentation
Quantitative data from protein synthesis studies are best presented in tabular format for clear comparison between different experimental conditions.
| Experimental Condition | Tissue | Fractional Synthetic Rate (FSR) (%/day) | Reference |
| High-Activity Mice | Kidney | 17.54 ± 0.28 | |
| Low-Activity Mice | Kidney | 18.63 ± 0.18 | |
| High-Activity Mice | Lung | 6.43 ± 0.20 | |
| Low-Activity Mice | Lung | 7.11 ± 0.15 | |
| High-Activity Mice | Heart | 7.12 ± 0.73 | |
| Low-Activity Mice | Heart | 6.49 ± 0.13 | |
| Healthy Young Men (postabsorptive) | Quadriceps Muscle | 4.8 |
| Tracer Method Comparison | Tracer | Blood-to-Muscle Fluid Enrichment Ratio (Basal) | Blood-to-Muscle Fluid Enrichment Ratio (Amino Acid Infusion) | Reference |
| Endogenous Introduction | d9-leucine | 1.5 ± 0.1 | 1.1 ± 0.1 | |
| Intravenous Infusion | 13C6-phenylalanine | 2.5 ± 0.1 | 1.2 ± 0.1 |
Signaling Pathways Regulating Protein Synthesis
The rate of protein synthesis is tightly regulated by complex signaling pathways that respond to various stimuli such as nutrients (especially amino acids), growth factors, and stress. The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis. Isoleucine and leucine are known to independently regulate mTOR signaling.
Caption: The mTOR signaling pathway is a key regulator of protein synthesis.
Conclusion
Measuring protein synthesis rates with this compound is a powerful and versatile technique for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided here offer a comprehensive guide to implementing this methodology. By carefully designing experiments, following standardized protocols, and utilizing appropriate analytical techniques, researchers can obtain reliable and insightful data on the dynamics of protein metabolism in a wide range of biological systems and disease states.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Stable Isotope Labeling for Quantifying Amyloid-beta Kinetics in Alzheimer's Disease: Is it All in our Head? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
- 5. broadinstitute.org [broadinstitute.org]
Application Notes and Protocols for Quantifying TCA Cycle Fluxes Using L-Isoleucine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with L-Isoleucine-¹³C₆ is a powerful technique for elucidating the contribution of this essential branched-chain amino acid (BCAA) to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Isoleucine is both glucogenic and ketogenic, meaning its catabolism yields precursors for both glucose synthesis and ketone body production. Specifically, the carbon skeleton of isoleucine is broken down into acetyl-CoA and propionyl-CoA, the latter of which is converted to succinyl-CoA.[1] This dual entry into the TCA cycle provides a unique opportunity to probe multiple points of metabolic activity simultaneously. By tracing the incorporation of the ¹³C label from L-Isoleucine-¹³C₆ into TCA cycle intermediates, researchers can quantify the relative and absolute fluxes through these pathways, offering insights into cellular energy metabolism, nutrient utilization, and the metabolic reprogramming characteristic of various diseases, including cancer.
These application notes provide a comprehensive overview and detailed protocols for conducting L-Isoleucine-¹³C₆ based metabolic flux analysis experiments in mammalian cell culture.
Metabolic Pathway of L-Isoleucine-¹³C₆ into the TCA Cycle
The catabolism of L-Isoleucine begins with its transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to 2-methylbutyryl-CoA. Subsequent degradation steps yield acetyl-CoA and propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA. The fully labeled L-Isoleucine-¹³C₆ will therefore contribute a +2 label to the acetyl-CoA pool and a +3 label to the succinyl-CoA pool, which can be traced throughout the TCA cycle intermediates.
Experimental Design and Protocols
A typical L-Isoleucine-¹³C₆ tracing experiment involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Experimental Workflow
The overall workflow for a ¹³C-metabolic flux analysis experiment is depicted below.
Detailed Experimental Protocol
This protocol provides a detailed methodology for tracing the metabolism of uniformly labeled ¹³C-isoleucine in an adherent mammalian cell line.
Materials and Reagents:
-
Cell Line: e.g., HEK293, HeLa, A549, or other relevant cell lines.
-
Culture Medium: Standard culture medium (e.g., DMEM) lacking natural isoleucine.
-
L-Isoleucine-¹³C₆: (e.g., Cambridge Isotope Laboratories, Inc., CLM-2248).
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled amino acids.
-
Phosphate-Buffered Saline (PBS): Cold (4°C).
-
Quenching Solution: 80% Methanol in water, pre-chilled to -80°C.
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS).
-
Pyridine
-
Cell Scrapers
-
Centrifuge capable of 4°C operation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates or 10 cm dishes at a density that will result in ~80% confluency at the time of labeling.
-
Culture cells in standard complete medium for 24-48 hours.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing isoleucine-free DMEM with L-Isoleucine-¹³C₆ to the desired final concentration (typically the same as physiological isoleucine concentration in the standard medium, e.g., 0.8 mM). Add 10% dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).
-
Aspirate the standard medium from the cells, wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a time sufficient to reach isotopic steady-state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 6 to 24 hours. For time-course experiments, labeling times can be shorter (e.g., 10 min, 1h, 3h).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of -80°C 80% methanol to each well of a 6-well plate.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
To the dried extracts, add 30 µL of 2% methoxyamine hydrochloride in pyridine, vortex, and incubate at 37°C for 90 minutes.
-
Add 70 µL of MTBSTFA + 1% TBDMCS and incubate at 60°C for 30 minutes to derivatize the metabolites.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system.
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
GC Column: Use a suitable column, such as a DB-5ms.
-
Temperature Program: A typical temperature gradient starts at a low temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C).
-
MS Analysis: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues of TCA cycle intermediates.
-
-
Data Analysis:
-
Integrate the peak areas for all mass isotopologues of each TCA cycle intermediate.
-
Correct the raw mass isotopomer distributions (MIDs) for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate metabolic flux ratios or absolute flux values using metabolic flux analysis software (e.g., INCA, Metran).
-
Data Presentation
The primary quantitative data from a L-Isoleucine-¹³C₆ tracing experiment is the mass isotopomer distribution (MID) for each measured TCA cycle intermediate. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite. The data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: Representative Mass Isotopomer Distributions of TCA Cycle Intermediates after Labeling with L-Isoleucine-¹³C₆
| Metabolite | Isotopologue | Fractional Abundance (Condition A) | Fractional Abundance (Condition B) |
| Citrate | M+0 | 0.65 | 0.55 |
| M+1 | 0.05 | 0.04 | |
| M+2 | 0.20 | 0.30 | |
| M+3 | 0.05 | 0.06 | |
| M+4 | 0.03 | 0.03 | |
| M+5 | 0.02 | 0.02 | |
| α-Ketoglutarate | M+0 | 0.70 | 0.60 |
| M+1 | 0.04 | 0.03 | |
| M+2 | 0.15 | 0.25 | |
| M+3 | 0.06 | 0.07 | |
| M+4 | 0.03 | 0.03 | |
| M+5 | 0.02 | 0.02 | |
| Succinate | M+0 | 0.60 | 0.50 |
| M+1 | 0.03 | 0.02 | |
| M+2 | 0.07 | 0.10 | |
| M+3 | 0.25 | 0.33 | |
| M+4 | 0.05 | 0.05 | |
| Malate | M+0 | 0.62 | 0.52 |
| M+1 | 0.04 | 0.03 | |
| M+2 | 0.08 | 0.12 | |
| M+3 | 0.22 | 0.28 | |
| M+4 | 0.04 | 0.05 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and labeling duration.
The M+2 isotopologues of TCA cycle intermediates primarily reflect the incorporation of acetyl-CoA derived from isoleucine, while the M+3 isotopologues of succinate and subsequent intermediates reflect the incorporation of succinyl-CoA derived from the propionyl-CoA moiety of isoleucine.
Conclusion
The use of L-Isoleucine-¹³C₆ as a tracer provides a robust method for quantifying the contribution of this BCAA to the TCA cycle. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing successful metabolic flux analysis experiments. The insights gained from such studies are invaluable for understanding the metabolic adaptations in various physiological and pathological states and for the development of novel therapeutic strategies targeting cellular metabolism.
References
Unraveling Cellular Metabolism: A Guide to 13C Metabolic Flux Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the dynamic network of metabolic pathways is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers, particularly Carbon-13 (¹³C), has emerged as a gold-standard technique for quantifying the rates of metabolic reactions within living cells.[1][2][3][4] This powerful methodology provides a detailed snapshot of cellular physiology, offering invaluable insights for basic research, disease modeling, and the development of novel therapeutics.[5]
These application notes provide a comprehensive guide to the experimental design and execution of ¹³C metabolic flux analysis experiments. Detailed protocols are outlined for key stages of the workflow, from cell culture and isotopic labeling to sample preparation and data analysis.
The Principle of 13C Metabolic Flux Analysis
¹³C-MFA involves introducing a substrate, such as glucose or glutamine, that has been enriched with the stable isotope ¹³C into cell culture. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By analyzing these MIDs within the framework of a stoichiometric model of cellular metabolism, researchers can calculate the intracellular metabolic fluxes—the in vivo rates of enzymatic reactions.
Key Applications in Research and Drug Development
The quantitative insights provided by ¹³C-MFA are instrumental across various fields:
-
Disease Metabolism: Elucidating the metabolic reprogramming that underpins diseases like cancer, where phenomena such as the Warburg effect are prominent.
-
Drug Discovery and Development: Identifying and validating novel drug targets within metabolic pathways and elucidating the mechanism of action of therapeutic compounds by observing their impact on metabolic fluxes.
-
Bioprocessing Optimization: Enhancing the production of biopharmaceuticals by rationally engineering cellular metabolism for increased efficiency.
-
Systems Biology: Gaining a deeper, quantitative understanding of cellular physiology and regulation.
Experimental Workflow Overview
A typical ¹³C-MFA experiment follows a meticulously planned workflow, from the initial experimental design to the final data interpretation. Each step is critical for obtaining high-quality, reproducible data that can be confidently interpreted.
References
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Isoleucine-¹³C₆ Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Isoleucine-¹³C₆ as a tracer for metabolic flux analysis (MFA). The protocols outlined below cover experimental design, sample preparation, data acquisition, and analysis using common software platforms.
Introduction to L-Isoleucine-¹³C₆ Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as L-Isoleucine-¹³C₆, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the activity of various metabolic pathways. L-Isoleucine is an essential branched-chain amino acid (BCAA), and its catabolism contributes to the pools of acetyl-CoA and succinyl-CoA, key intermediates in the tricarboxylic acid (TCA) cycle.[1] This makes L-Isoleucine-¹³C₆ an excellent tracer for probing central carbon metabolism, particularly in the context of energy metabolism and amino acid catabolism.
Software for ¹³C-Metabolic Flux Analysis
A variety of software tools are available for the computational analysis of ¹³C-MFA data. These packages assist in model construction, flux estimation, and statistical analysis. The choice of software often depends on the user's programming proficiency and specific experimental needs.
| Software | Platform | Key Features |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB | User-friendly graphical interface, supports both steady-state and isotopically non-stationary MFA, can integrate data from multiple tracers and analytical platforms (MS and NMR).[2][3][4][5] |
| 13CFLUX2 | C++/Command Line | High-performance simulator for large-scale MFA, offers flexibility for complex models and integration with visualization tools like Omix. |
| OpenFlux | MATLAB | Open-source and customizable, suitable for users with programming experience who require flexibility in their analysis workflows. |
| METRAN | MATLAB | A comprehensive tool that includes features for tracer experiment design and statistical analysis of flux results. |
| FluxPyt | Python | A free and open-source package for stationary ¹³C-MFA, offering an accessible option for researchers. |
Experimental Workflow
The overall workflow for an L-Isoleucine-¹³C₆ metabolic flux experiment involves several key stages, from cell culture to data analysis.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Isoleucine-13C6 Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Isoleucine-13C6 for stable isotope labeling in cell culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for cell labeling?
A1: The optimal concentration of this compound is equivalent to the concentration of L-isoleucine in the standard formulation of your basal medium (e.g., DMEM, RPMI-1640). For SILAC experiments, it is crucial to replace the "light" L-isoleucine entirely with the "heavy" this compound at the same molar concentration. For example, the concentration of isoleucine in DMEM/F12 medium is 0.420 mmol/L.[1]
Q2: How many cell doublings are required for complete labeling with this compound?
A2: A minimum of five to six cell doublings is recommended to achieve over 95% incorporation of the heavy amino acid into the proteome.[2][3] For some cell lines or proteins with slow turnover rates, more passages may be necessary. It is always advisable to verify the incorporation efficiency by mass spectrometry.
Q3: Why is dialyzed fetal bovine serum (FBS) recommended for SILAC media?
A3: Dialyzed FBS has had small molecules, including free amino acids, removed.[3] Using non-dialyzed FBS would introduce "light" L-isoleucine into your "heavy" labeling medium, leading to incomplete labeling and inaccurate quantification.
Q4: Can high concentrations of this compound be toxic to cells?
A4: Yes, excessive concentrations of isoleucine can negatively impact cell proliferation.[1] Studies have shown that concentrations significantly higher than those in standard media can inhibit cell growth. It is recommended to start with the physiological concentration found in your basal medium.
Q5: How do I check the incorporation efficiency of this compound?
A5: To check for incorporation efficiency, harvest a small population of cells after at least five passages in the "heavy" medium. Extract proteins, digest them into peptides (e.g., with trypsin), and analyze the sample by mass spectrometry. The relative intensities of the "heavy" (this compound-containing) and "light" (unlabeled) peptide pairs will determine the percentage of incorporation.
Troubleshooting Guides
Issue 1: Low or Incomplete Labeling Efficiency
| Possible Cause | Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the this compound containing medium. For slow-growing cell lines, extend the culture period. |
| Contamination with "Light" Isoleucine | Use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled isoleucine. Ensure all media components are free of "light" isoleucine. |
| Poor Cell Health | Cells may grow slower in media with dialyzed serum. Monitor cell morphology and viability. If cells are unhealthy, consider supplementing the medium with growth factors that might have been removed during dialysis. |
| Incorrect this compound Concentration | Verify that the concentration of this compound matches the concentration of L-isoleucine in the corresponding "light" medium. |
Issue 2: Poor Cell Growth or Viability in "Heavy" Medium
| Possible Cause | Solution |
| Toxicity from High Isoleucine Concentration | While this compound is biochemically similar to its light counterpart, excessively high concentrations can be detrimental. Use a concentration that mirrors the standard medium formulation. |
| Missing Nutrients in Dialyzed Serum | Dialysis can remove essential small molecules other than amino acids. If you observe poor growth, you may need to supplement the medium with additional nutrients or growth factors. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to variations in media composition. It is good practice to first adapt the cells to the "light" SILAC medium (containing dialyzed FBS and the standard concentration of light isoleucine) before transitioning to the "heavy" medium. |
Issue 3: Inaccurate or Skewed Quantification Ratios
| Possible Cause | Solution |
| Incomplete Labeling | As mentioned in Issue 1, ensure labeling is complete (>95%) by verifying with mass spectrometry before conducting the main experiment. |
| Metabolic Conversion of Amino Acids | While less common for isoleucine than for arginine (which can be converted to proline), metabolic alterations can occur. Ensure that other essential amino acids are not depleted, which could alter metabolic pathways. Under conditions of isoleucine deprivation, cells may substitute valine for isoleucine. |
| Unequal Mixing of "Light" and "Heavy" Cell Lysates | Accurate protein quantification before mixing is critical. Use a reliable protein assay (e.g., BCA assay) to ensure a 1:1 mixing ratio of protein lysates from the "light" and "heavy" cell populations. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and experimental parameters for this compound labeling.
Table 1: L-Isoleucine Concentrations in Common Cell Culture Media
| Basal Medium | Typical L-Isoleucine Concentration (mg/L) | Molar Concentration (mM) |
| DMEM | 105 | 0.80 |
| RPMI-1640 | 50 | 0.38 |
| DMEM/F12 | 55.2 | 0.42 |
| MEM | 52.5 | 0.40 |
Note: Concentrations can vary slightly between manufacturers. Always refer to the specific formulation of your basal medium.
Table 2: Recommended Experimental Parameters for this compound Labeling
| Parameter | Recommendation |
| This compound Concentration | Match the concentration of L-isoleucine in the corresponding standard medium. |
| Cell Doublings for >95% Incorporation | ≥ 5-6 passages |
| Serum Requirement | Dialyzed Fetal Bovine Serum (10 kDa cutoff) |
| Initial Cell Seeding Density | 1-2 x 10^5 cells/mL (for suspension cells) or 30% confluency (for adherent cells) |
| Culture Maintenance | Maintain cells in the log phase of growth (30-90% confluency). |
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
-
Start with a basal medium that is deficient in L-isoleucine. If only labeling with isoleucine, ensure the medium contains standard amounts of L-arginine and L-lysine.
-
Aseptically add dialyzed fetal bovine serum to a final concentration of 10% (or as required for your cell line).
-
Prepare a sterile stock solution of this compound. Dissolve the powder in sterile PBS or a small volume of the basal medium.
-
Add the this compound stock solution to the basal medium to achieve the desired final concentration, which should match the concentration of L-isoleucine in the standard "light" medium.
-
Add any other required supplements, such as antibiotics (e.g., Penicillin-Streptomycin).
-
Sterile-filter the complete "heavy" medium using a 0.22 µm filter.
-
Store the prepared medium at 4°C, protected from light.
Protocol 2: Cell Labeling and Harvest
-
Culture your cells in the complete "heavy" SILAC medium for at least five to six passages to ensure near-complete incorporation of this compound.
-
Simultaneously, culture a control cell population in "light" medium (containing the natural L-isoleucine at the same concentration).
-
After the adaptation phase, apply your experimental treatment to one of the cell populations.
-
Harvest the "light" and "heavy" cell populations separately. Wash the cell pellets twice with ice-cold PBS to remove any residual medium.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay or a similar method.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
The mixed sample is now ready for downstream processing, such as SDS-PAGE, in-gel digestion, or in-solution digestion, followed by mass spectrometry analysis.
Visualizations
Caption: Experimental workflow for SILAC labeling with this compound.
Caption: Isoleucine's role in key cellular signaling pathways.
References
- 1. Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Navigating Low Isotopic Enrichment with L-Isoleucine-13C6: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low isotopic enrichment in experiments utilizing L-Isoleucine-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended duration for labeling cells with this compound to achieve sufficient isotopic enrichment?
A1: For complete protein labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells should be cultured for a sufficient period to ensure maximal incorporation of the labeled amino acid.[1] It is recommended that cells undergo at least five to six doublings in the heavy isotope-containing medium to achieve over 95% enrichment.[1][2] The exact duration will depend on the cell line's doubling time.
Q2: Can the serum in my cell culture medium affect this compound enrichment?
A2: Yes, standard fetal bovine serum (FBS) contains unlabeled amino acids, which can dilute the this compound in your labeling medium and lead to lower-than-expected isotopic enrichment.[1] To mitigate this, it is crucial to use dialyzed fetal bovine serum, from which small molecules like free amino acids have been removed.[1]
Q3: What is metabolic conversion, and can it impact my this compound labeling results?
A3: Metabolic conversion is a process where one amino acid is enzymatically converted into another. A well-known issue in SILAC is the conversion of arginine to proline. While L-isoleucine is an essential amino acid and cannot be synthesized by mammalian cells, its catabolic pathway can lead to the production of intermediates that enter central carbon metabolism. This is less of a direct conversion issue and more a consideration for metabolic flux analysis. The primary concern with this compound is ensuring its efficient incorporation into proteins.
Q4: How can I verify the isotopic enrichment of my this compound labeled samples?
A4: The most common method to verify isotopic enrichment is through mass spectrometry (MS). By analyzing the mass spectra of peptides from your labeled protein, you can determine the mass shift corresponding to the incorporation of 13C atoms. The relative intensities of the light (unlabeled) and heavy (labeled) peptide peaks are used to calculate the percentage of enrichment. High-resolution mass spectrometry is particularly important for accurately resolving the isotopic envelopes of labeled and unlabeled peptides.
Troubleshooting Guide for Low Isotopic Enrichment
Low isotopic enrichment can be a significant hurdle in achieving accurate and reproducible results. The following guide outlines common causes and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low overall isotopic enrichment (<95%) | Insufficient cell doublings: The cells have not undergone enough divisions to fully incorporate the this compound. | Culture the cells for at least five to six generations in the labeling medium. Monitor cell division and perform a time-course experiment to determine the optimal labeling duration for your specific cell line. |
| Presence of unlabeled L-Isoleucine: Standard serum in the culture medium is a common source of unlabeled amino acids. | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids. | |
| De novo synthesis of Isoleucine: While mammalian cells cannot synthesize isoleucine, some microorganisms can. Ensure your cell cultures are not contaminated. | Practice good cell culture technique and regularly check for microbial contamination. | |
| Inconsistent enrichment between replicates | Variable cell growth rates: Differences in cell density or health can lead to varied rates of protein synthesis and label incorporation. | Ensure consistent cell seeding densities and monitor cell health and confluence across all experimental replicates. |
| Inaccurate sample mixing: If comparing "light" and "heavy" samples, imprecise mixing can lead to skewed ratios. | Carefully quantify protein concentrations before mixing "light" and "heavy" cell lysates to ensure a 1:1 ratio. | |
| Unexpected labeled species in mass spectra | Metabolic scrambling: While less common for essential amino acids, metabolic breakdown products of this compound could potentially enter other pathways. | This is more of a concern for metabolic flux analysis than for standard SILAC. High-resolution mass spectrometry and careful data analysis can help identify and account for such scrambling. |
Experimental Protocols
Protocol for Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general framework for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent mammalian cell line of interest
-
Appropriate cell culture medium deficient in L-Isoleucine
-
This compound (≥99% isotopic purity)
-
Unlabeled L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare Labeling Media:
-
Prepare "Heavy" medium by supplementing the isoleucine-deficient base medium with this compound to the desired final concentration (typically the same as in the standard complete medium).
-
Prepare "Light" medium by supplementing the isoleucine-deficient base medium with an equivalent concentration of unlabeled L-Isoleucine.
-
Add dFBS to both media, typically to a final concentration of 10%.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "Heavy" and "Light" media for at least five to six cell doublings to ensure complete incorporation of the respective isoleucine isotopes.
-
Passage the cells as needed, maintaining them in their respective "Heavy" or "Light" medium.
-
-
Experimental Treatment:
-
Once labeling is complete, subject the cells in both "Heavy" and "Light" media to the desired experimental conditions (e.g., drug treatment vs. vehicle control).
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "Heavy" and "Light" cell lysates using a standard protein assay (e.g., BCA assay).
-
For comparative proteomics, mix equal amounts of protein from the "Heavy" and "Light" lysates.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).
-
Desalt and purify the resulting peptides using C18 spin columns or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of "Heavy" and "Light" labeled peptides.
-
Calculate the isotopic enrichment based on the intensity ratios of the heavy and light peptide pairs.
-
Visualizations
Caption: Catabolic pathway of this compound.
Caption: Troubleshooting workflow for low isotopic enrichment.
Caption: General experimental workflow for SILAC using this compound.
References
Technical Support Center: Correcting for Natural Isotope Abundance in L-Isoleucine-13C6 Data
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Isoleucine-13C6 as a stable isotope tracer. Proper correction for the natural abundance of isotopes is critical for the accurate interpretation of metabolic flux data.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it crucial to correct for it in my this compound experiment?
Natural isotope abundance refers to the fact that elements in nature exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% of it is the heavier ¹³C isotope. When you use L-Isoleucine-¹³C₆ as a tracer, the mass spectrometer will detect not only the ¹³C atoms from your tracer but also the naturally occurring ¹³C and other heavy isotopes (e.g., ¹⁵N, ¹⁸O, ²H) present in the metabolite molecules.[1][2]
Q2: What is a Mass Isotopomer Distribution (MID), and what should I expect to see?
A mass isotopomer is a molecule that differs only in the number of isotopic atoms it contains. A Mass Isotopomer Distribution (MID) describes the fractional abundance of each of these isotopologues. For a molecule like isoleucine with six carbon atoms, you will see a distribution of masses:
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M+0: The molecule with no heavy isotopes (all ¹²C).
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M+1: The molecule containing one ¹³C atom (or another heavy isotope like ¹⁵N).
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M+2: The molecule containing two ¹³C atoms, and so on.
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M+6: The molecule where all six carbons are ¹³C from your tracer.
Even in an unlabeled sample, you will observe a small M+1, M+2, etc., peak pattern due to natural isotope abundance. The goal of the correction is to subtract this natural "background" to reveal the true enrichment from the L-Isoleucine-¹³C₆ tracer.
Q3: How does the isotopic purity of my L-Isoleucine-¹³C₆ tracer affect the data?
Commercially available stable isotope tracers are highly enriched but never 100% pure. A tracer listed as 99% enriched for ¹³C₆ means that approximately 1% of the isoleucine molecules are not fully labeled and exist as M+0 to M+5 isotopologues. This tracer impurity must be accounted for during data correction. If not corrected, the presence of unlabeled species in the tracer can lead to an underestimation of the true isotopic enrichment in your biological sample. Most correction software allows you to input the isotopic purity of the tracer, which is typically provided on the Certificate of Analysis from the supplier.
Q4: I use Gas Chromatography-Mass Spectrometry (GC-MS) and a derivatization agent. How does this impact my correction?
Derivatization is a common step in GC-MS analysis to make non-volatile metabolites like amino acids suitable for analysis. The chemical agent used for derivatization adds extra atoms (e.g., carbon, silicon, hydrogen) to your analyte. These additional atoms also have their own natural isotope abundances, which will contribute to the overall MID of the derivatized metabolite. Therefore, the molecular formula used in the correction algorithm must be that of the final, derivatized molecule to ensure accuracy.
Q5: What key pieces of information are required to perform an accurate correction?
To perform a successful natural isotope abundance correction, you will need the following:
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The complete molecular formula of the analyte , including any atoms added during derivatization.
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The raw mass isotopomer distribution (MID) data for your labeled samples.
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The MID of an unlabeled (natural abundance) standard of the same metabolite, analyzed under the identical conditions. This helps to empirically determine the natural isotope pattern.
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The isotopic purity of the L-Isoleucine-¹³C₆ tracer , as specified by the manufacturer.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| My corrected data shows negative abundance for some isotopologues. | This is a common issue that typically indicates a measurement error or an incorrect correction model. It can arise if a measured isotopomer peak is smaller than what is expected from natural abundance alone. | 1. Verify the Molecular Formula: Ensure the formula used for correction, including derivatization agents, is 100% correct. 2. Check Blank Samples: Analyze a blank sample to check for background noise or contamination that may interfere with low-abundance isotopologues. 3. Review Integration: Manually inspect the peak integration in your mass spectrometry software. Poorly integrated low-intensity peaks are a common source of error. 4. Re-run Unlabeled Standard: Analyze a fresh unlabeled standard to ensure the natural abundance profile is accurate. |
| The calculated isotopic enrichment seems unexpectedly low or high. | 1. Incorrect Tracer Purity: The assumed purity of your L-Isoleucine-¹³C₆ tracer might not match the actual purity. 2. Sub-optimal Labeling Time: The experiment may not have reached an isotopic steady state, where the rate of tracer incorporation has stabilized. 3. Incorrect Precursor Pool: The model might be assuming the wrong source pool for the metabolite, which can have a different enrichment level. 4. Metabolic Perturbations: Introducing the tracer may have altered the cell's metabolism. | 1. Use Certificate of Analysis: Always use the specific isotopic purity stated on the certificate for your batch of tracer. 2. Perform a Time-Course Experiment: Conduct a preliminary experiment with multiple time points (e.g., 0, 4, 8, 24 hours) to determine when isotopic steady state is reached for your pathway of interest. 3. Refine Metabolic Model: Ensure your flux analysis model correctly identifies the relevant precursor pool for the pathway being studied. 4. Minimize Perturbations: When introducing the tracer, switch to a medium that is identical except for the labeled substrate to maintain a metabolic steady state. |
| My mass spectra show overlapping peaks that are difficult to resolve. | This can occur with metabolites that have similar mass-to-charge (m/z) ratios, especially when using lower-resolution mass spectrometers. The presence of multiple isotopologues increases the complexity and the chance of overlap. | 1. Use High-Resolution MS: Whenever possible, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) capable of separating m/z peaks with very small mass differences. 2. Optimize Chromatography: Improve the chromatographic separation (either GC or LC) to ensure that co-eluting compounds are minimized. Adjusting the temperature gradient (GC) or solvent gradient (LC) can help. 3. Consider MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing more specific mass transitions that can be measured with less interference. |
Experimental Protocols and Data
General Experimental Protocol for Isotope Abundance Correction
This protocol outlines the conceptual steps for correcting raw mass spectrometry data. The specific implementation will depend on the software used (e.g., IsoCorrectoR or other packages).
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Acquire Data: Analyze three sets of samples: (1) your experimental samples cultured with L-Isoleucine-¹³C₆, (2) an unlabeled biological sample, and (3) a chemical standard of your tracer.
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Extract Raw MIDs: Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) for the metabolite of interest from all samples.
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Input Required Information: In your correction software, provide the following:
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The elemental composition of the metabolite (including derivatization atoms).
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The isotopic purity of the L-Isoleucine-¹³C₆ tracer.
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The raw MID data from your samples.
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Execute Correction: The software will use this information to perform a matrix-based calculation to remove the contributions from naturally occurring isotopes and tracer impurities.
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Analyze Corrected Data: The output will be the corrected MID, which reflects the true fractional contribution of the ¹³C tracer to the metabolite pool. This data can then be used for metabolic flux analysis.
Quantitative Data Tables
Table 1: Natural Abundance of Isotopes in Key Elements This table summarizes the approximate natural abundances of heavy isotopes for elements commonly found in biological molecules and derivatizing agents.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹³C | ~1.07 |
| Hydrogen | ²H (D) | ~0.015 |
| Nitrogen | ¹⁵N | ~0.37 |
| Oxygen | ¹⁷O | ~0.038 |
| Oxygen | ¹⁸O | ~0.205 |
| Silicon | ²⁹Si | ~4.67 |
| Silicon | ³⁰Si | ~3.10 |
Table 2: Example of Raw vs. Corrected Mass Isotopomer Distributions (MID) This hypothetical example illustrates how correction changes the perceived data for a downstream metabolite derived from isoleucine (containing 6 carbons from the isoleucine backbone).
| Mass Isotopomer | Raw MID (Measured Abundance) | Corrected MID (True Enrichment) | Interpretation |
| M+0 | 25% | 15% | Unlabeled fraction from other sources. |
| M+1 | 15% | 5% | Fraction with one ¹³C atom from the tracer. |
| M+2 | 10% | 5% | Fraction with two ¹³C atoms from the tracer. |
| M+3 | 12% | 10% | Fraction with three ¹³C atoms from the tracer. |
| M+4 | 13% | 15% | Fraction with four ¹³C atoms from the tracer. |
| M+5 | 15% | 20% | Fraction with five ¹³C atoms from the tracer. |
| M+6 | 10% | 30% | Fully labeled fraction from the tracer. |
Visualizations
Caption: Workflow for correcting raw mass spectrometry data for natural isotope abundance.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. biorxiv.org [biorxiv.org]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in L-Isoleucine-13C6 Internal Standard Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Isoleucine-13C6 as an internal standard in quantitative LC-MS/MS analysis. Our goal is to help you identify and resolve common issues that lead to variability in your results, ensuring the accuracy and reliability of your data.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and step-by-step solutions.
High Variability (%CV > 15%) in this compound Peak Area Across a Batch
Question: My this compound internal standard (IS) shows a high coefficient of variation (%CV) in peak area across my analytical batch. What are the potential causes and how can I troubleshoot this?
Answer: High variability in the IS response is a common issue that can compromise the accuracy of your quantitative results.[1] The primary causes can be categorized into three main areas: Matrix Effects, Inconsistent Sample Preparation, and Instrument-related Issues.
Quantitative Data Summary: Impact of Troubleshooting on IS Variability
| Issue | Condition | Typical %CV of this compound | After Troubleshooting | Corrective Action |
| Matrix Effects | Significant ion suppression/enhancement from complex matrix | 20-50% or higher | <15% | Optimized sample cleanup (e.g., SPE) or chromatographic separation |
| Extraction | Inconsistent protein precipitation and recovery | 15-30% | <10% | Automated liquid handling or optimized manual pipetting technique and vortexing |
| Instrument | Contaminated ion source or inconsistent injector performance | 15-40% | <10% | Source cleaning, injector maintenance, and system suitability tests |
Troubleshooting Steps:
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Evaluate for Matrix Effects:
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Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound.[2][3] This effect can vary between different lots of matrix and even between individual samples.[4]
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Troubleshooting Protocol:
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Post-Column Infusion: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of potential interferences indicates ion suppression or enhancement, respectively.
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Post-Extraction Addition: Prepare two sets of samples. In set A, spike this compound into the clean reconstitution solvent. In set B, spike the IS into blank matrix that has been extracted. A significant difference in the average peak area between the two sets confirms the presence of matrix effects.
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Solutions:
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Improve Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.
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Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components. Consider a different stationary phase if necessary.
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-
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Assess Sample Preparation Consistency:
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Cause: Inconsistent manual pipetting, incomplete protein precipitation, or variable evaporation and reconstitution steps can lead to differences in the final concentration of the IS in each sample.[1]
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Troubleshooting Protocol:
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Re-prepare a subset of samples: Have a different, experienced analyst re-prepare a few of the high and low responding samples to see if the variability persists.
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Evaluate extraction recovery: Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample. The recovery should be consistent across multiple replicates.
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Solutions:
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Automate Liquid Handling: Use an automated liquid handler for sample preparation to minimize human error and improve precision.
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Standardize Manual Procedures: Ensure consistent vortexing times and speeds, and precise pipetting techniques. Use a positive displacement pipette for viscous fluids like plasma.
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-
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Investigate Instrument Performance:
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Cause: A dirty ion source, a partially clogged injector, or fluctuations in the LC flow rate or temperature can all contribute to IS variability.
-
Troubleshooting Protocol:
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System Suitability Test (SST): Before each batch, inject a standard solution of this compound multiple times to check for consistent peak area, retention time, and peak shape. The %CV for these injections should be low (e.g., <5%).
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Injector Carryover: Inject a blank solvent sample immediately after a high concentration standard. The presence of a peak for this compound indicates carryover.
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Solutions:
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Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
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Perform Injector Maintenance: Clean the injector needle and seat, and replace seals if necessary.
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Check LC System: Ensure the pump is delivering a stable flow rate and that the column oven is maintaining a consistent temperature.
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-
Workflow for Troubleshooting High IS Variability
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for L-Isoleucine-13C6 in mass spectrometry
Welcome to the technical support center for the analysis of L-Isoleucine-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you optimize your mass spectrometry experiments and improve the signal-to-noise (S/N) ratio for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio for this compound?
A low signal-to-noise (S/N) ratio can originate from various stages of the analytical workflow. The primary causes can be grouped into three main categories: sample-related issues, suboptimal liquid chromatography (LC) conditions, and incorrect mass spectrometer (MS) settings. Issues within these categories can lead to either a weak signal for this compound or high background noise, both of which degrade the S/N ratio.
Q2: How can I optimize my sample preparation protocol to improve the signal for this compound?
Effective sample preparation is crucial for removing interfering substances from complex biological matrices, which enhances the signal and reduces noise.[1] The primary goals are to efficiently extract this compound and remove proteins and other matrix components that can cause ion suppression.[2][1]
A common and effective method involves protein precipitation followed by further cleanup if necessary. Using sulfosalicylic acid for protein precipitation has been shown to greatly improve detection sensitivity for amino acids in plasma.[3] For samples with high levels of interfering substances like triglycerides or humic acids, solid-phase extraction (SPE) using a C18 or mixed-mode MCX column can achieve high recovery rates (>90%).[1]
Experimental Protocol: Protein Precipitation with Sulfosalicylic Acid
This protocol is adapted for plasma samples and aims to improve the detection sensitivity of amino acids.
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Sample Aliquoting: Take a 50 µL aliquot of the plasma sample.
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Precipitation: Add 5 µL of a 30% sulfosalicylic acid solution to the plasma.
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Vortex: Mix the sample thoroughly.
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Centrifugation: Centrifuge the mixture at 4200 rpm for 10 minutes to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect a 27.5 µL aliquot of the clear supernatant.
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Dilution: Mix the supernatant with 2 µL of internal standard working solution and 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium formate).
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Analysis: The sample is now ready for injection into the LC-MS/MS system.
| Method | Typical Recovery Rate | Notes |
| Acid Precipitation (TCA/PCA) | >85% | Effective for protein removal from biological fluids. |
| Ultrafiltration (3 kDa MWCO) | Variable | Also removes salts, beneficial for LC-MS analysis. |
| Solid-Phase Extraction (C18) | >90% | Excellent for removing nonpolar interferents like lipids. |
| Solid-Phase Extraction (MCX) | >85% | Mixed-mode cation exchange, good for removing metal ions and other specific interferents. |
Q3: What are the optimal LC-MS/MS parameters for this compound analysis?
Optimizing LC-MS/MS parameters is critical for achieving maximum sensitivity. This involves selecting the right column, mobile phases, and MS settings to ensure sharp peaks and efficient ionization and fragmentation. For underivatized amino acids, a column with a polar stationary phase, such as a Raptor Polar X, can provide good retention and separation from isobars like leucine.
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The most abundant and stable fragment ion should be selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the best sensitivity. A diagnostic fragment for L-isoleucine is often observed at m/z 69.
| Parameter | Recommended Setting | Rationale / Notes |
| LC Column | Raptor Polar X (or similar polar phase) | Provides separation of isobaric compounds like leucine and alloisoleucine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Common aqueous mobile phase for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic mobile phase for reversed-phase and HILIC separations. |
| Flow Rate | 20-500 µL/min | Dependent on column dimensions (e.g., 20 µL/min for a 0.5 mm ID column). |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Amino acids readily form [M+H]⁺ ions. |
| Precursor Ion (Q1) | m/z 138.1 (for ¹³C₆,¹⁵N) or m/z 137.1 (for ¹³C₆) | Corresponds to the [M+H]⁺ of L-Isoleucine-¹³C₆,¹⁵N or L-Isoleucine-¹³C₆. |
| Product Ion (Q3) | m/z 86.1 or m/z 69.1 | Common fragments corresponding to [M+H-HCOOH]⁺ and subsequent losses. |
| Collision Energy | 15-30 eV | Requires optimization; a value around 15 eV is often a good starting point for multiple amino acids. |
Q4: I suspect ion suppression is affecting my signal. How can I diagnose and mitigate this?
Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a decreased signal. It is a common issue in ESI-MS, especially with complex biological samples.
Diagnosing Ion Suppression: A post-column infusion experiment is the standard method to identify regions of ion suppression in your chromatogram.
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Setup: Infuse a standard solution of this compound at a constant flow rate directly into the MS source, teeing it in after the LC column.
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Injection: Inject a blank matrix sample (an extract from a sample that does not contain the analyte) onto the LC column.
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Analysis: Monitor the signal of this compound. A stable, flat baseline is expected. Any dips or drops in the signal correspond to elution times of matrix components that are causing ion suppression.
Mitigation Strategies:
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Improve Sample Cleanup: Employ more rigorous extraction or cleanup methods like SPE to remove interfering matrix components.
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Optimize Chromatography: Modify the LC gradient to separate the this compound peak from the regions of ion suppression.
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Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds below the level where they cause significant suppression.
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Use a Different Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI.
Troubleshooting Guide
Problem: I am observing a very low or no signal for this compound.
A systematic check of the entire workflow, from sample to detector, is the most effective way to identify the cause of a weak or absent signal.
Problem: I am observing very high background noise.
High background noise can obscure the analyte signal and is often caused by contamination.
Potential Sources & Solutions:
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Mobile Phase: Use only high-purity, LC-MS grade solvents and additives. Contaminants or microbial growth can significantly increase background noise. Prepare mobile phases fresh.
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Sample Matrix: If sample cleanup is insufficient, endogenous components can create a high baseline. Re-evaluate your sample preparation protocol.
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LC System: Contamination can build up in the sample loop, lines, or column. Flush the system thoroughly.
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Mass Spectrometer: The ion source is a common site for contamination buildup. Regular cleaning is essential. A "steam cleaning" procedure can be highly effective.
Protocol: MS Source "Steam Cleaning"
This procedure can help remove contamination from the MS source and transfer optics.
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Remove Column: Disconnect the LC column.
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Set LC Flow: Set the LC flow to 0.5 mL/min with a high-aqueous mobile phase (e.g., 75:25 water:methanol).
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Set Gas and Temperature: Set the nebulizer pressure to 60 psi, drying gas flow to 13 L/min, and drying gas temperature to 350°C.
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Run Overnight: Direct the flow to the mass spectrometer and let it run overnight. This helps to clean the source components thoroughly.
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Re-equilibration: The next day, re-install the column and allow the system to fully equilibrate before running samples. A mass axis calibration check is also recommended as temperature changes can cause mass assignments to shift.
References
Addressing incomplete labeling in SILAC experiments with L-Isoleucine-13C6
Welcome to our technical support center for researchers utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically addressing challenges related to incomplete labeling when using L-Isoleucine-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete labeling in SILAC experiments?
A1: Incomplete labeling in SILAC experiments primarily occurs when the cellular proteome has not fully incorporated the "heavy" isotope-labeled amino acid, in this case, L-Isoleucine-¹³C₆. This can happen if cells have not undergone a sufficient number of cell divisions to dilute out the naturally occurring "light" isoleucine.[1] Generally, at least five to six cell doublings are required to achieve near-complete labeling (>97%).[1] Another major cause is the presence of unlabeled L-isoleucine in the cell culture medium supplements, most commonly in fetal bovine serum (FBS).[2][3]
Q2: I am observing a significant "light" peak in my mass spectrometry data for my heavy-labeled sample. What are the likely causes and how can I troubleshoot this?
A2: Observing a prominent "light" peak in your heavy-labeled sample indicates incomplete incorporation of L-Isoleucine-¹³C₆. Here are the common causes and troubleshooting steps:
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Insufficient Cell Doublings: The most common reason is that the cells have not divided enough times to replace all instances of natural isoleucine with the heavy version.
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Solution: Ensure your cells undergo at least 5-6 doublings in the SILAC medium containing L-Isoleucine-¹³C₆. For slow-growing cell lines, this may require a longer incubation period.
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Contamination with Unlabeled Isoleucine: Standard fetal bovine serum (FBS) contains endogenous amino acids, including unlabeled isoleucine, which will compete with the heavy-labeled isoleucine for incorporation into new proteins.
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Solution: Always use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules, including free amino acids, from the serum.[2]
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Mycoplasma Contamination: Mycoplasma can consume amino acids from the media, potentially affecting the availability of the labeled isoleucine for your cells.
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Solution: Regularly test your cell cultures for mycoplasma contamination.
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Q3: Is L-Isoleucine-¹³C₆ known to undergo metabolic conversion to other amino acids, similar to the arginine-to-proline conversion?
A3: Currently, there is no widely documented, significant metabolic conversion of isoleucine to other proteinogenic amino acids in mammalian cell culture that would impact SILAC data in the same way as the well-known arginine-to-proline conversion. L-isoleucine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo. Its catabolic pathway breaks it down into acetyl-CoA and propionyl-CoA, which enter central metabolism. While minor metabolic alterations can always occur, they are not considered a common source of significant error in SILAC experiments using isoleucine. The primary focus for troubleshooting should remain on ensuring complete incorporation of the labeled amino acid.
Q4: Can I use L-Isoleucine-¹³C₆ for SILAC experiments in non-dividing cells like primary neurons?
A4: Standard SILAC, which relies on cell division to achieve complete labeling, is challenging in non-dividing cells. Incomplete labeling will be a significant issue. However, variations of the SILAC method, such as "pulsed SILAC" (pSILAC), can be employed to study newly synthesized proteins over a shorter time frame. For quantitative proteomics in non-dividing cells, it is often recommended to use two different heavy-labeled amino acids to compare two states, which helps to correct for incomplete labeling.
Troubleshooting Guide: Incomplete Labeling with L-Isoleucine-¹³C₆
This guide provides a structured approach to diagnosing and resolving issues of incomplete labeling.
| Symptom | Potential Cause | Recommended Action |
| High intensity of the "light" isoleucine peak in the "heavy" labeled sample. | 1. Insufficient cell doublings. | - Extend the cell culture period in the heavy SILAC medium to ensure at least 5-6 cell divisions. - Monitor cell division rates to accurately determine the required culture time. |
| 2. Use of non-dialyzed serum. | - Immediately switch to dialyzed fetal bovine serum (dFBS) for all SILAC experiments. | |
| 3. Endogenous synthesis of isoleucine. | - This is not a concern in mammalian cells as isoleucine is an essential amino acid. | |
| Inconsistent labeling efficiency between experiments. | 1. Variable cell growth rates. | - Standardize cell seeding density and culture conditions to ensure consistent growth. |
| 2. Inconsistent quality of dialyzed serum. | - Test different batches of dFBS for their impact on labeling efficiency. | |
| Low overall protein identification in SILAC experiment. | 1. Poor cell health in SILAC medium. | - Ensure the custom SILAC medium is properly supplemented with all necessary nutrients besides the labeled amino acid. - Monitor cell morphology and viability throughout the labeling period. |
| 2. Suboptimal protein extraction and digestion. | - Optimize your lysis buffer and digestion protocol for your specific cell type and protein fraction of interest. |
Experimental Protocols
Standard SILAC Labeling Protocol for Adherent Cells
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Cell Culture Medium Preparation:
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Prepare "light" and "heavy" SILAC media using a base medium deficient in L-isoleucine.
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For the "light" medium, supplement with unlabeled L-isoleucine to the normal physiological concentration.
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For the "heavy" medium, supplement with L-Isoleucine-¹³C₆ to the same final concentration.
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Add 10% dialyzed fetal bovine serum (dFBS) and other necessary supplements (e.g., penicillin/streptomycin, L-glutamine) to both media.
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Cell Adaptation and Labeling:
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Culture your cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to achieve >97% incorporation of the respective isoleucine isotope.
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Passage the cells as you normally would, always using the corresponding SILAC medium.
-
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Experimental Treatment:
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Once labeling is complete, you can perform your experimental treatments on the "light" and/or "heavy" cell populations.
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Cell Harvesting and Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification and Mixing:
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Determine the protein concentration of the "light" and "heavy" cell lysates.
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Mix equal amounts of protein from the "light" and "heavy" samples.
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Sample Preparation for Mass Spectrometry:
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Proceed with your standard workflow for protein digestion (e.g., in-gel or in-solution digestion with trypsin).
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Analyze the resulting peptides by LC-MS/MS.
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Visualizations
Caption: A typical experimental workflow for a SILAC experiment.
Caption: A logical flow for troubleshooting incomplete SILAC labeling.
References
- 1. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Tracer Strategy for Multi-Pathway Flux Analysis
Welcome to the technical support center for multi-pathway metabolic flux analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their tracer strategies and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in designing a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment?
A1: The initial and most crucial step is the experimental design, which heavily relies on the optimal selection of isotopic tracers.[1][2][3] The choice of tracer significantly impacts the precision and accuracy of the estimated metabolic fluxes.[4][5] It is highly recommended to perform in silico (computer-based) simulations to determine the most suitable tracer or tracer mixture for your specific biological system, growth conditions, and the metabolic pathways under investigation.
Q2: What are the essential steps of a typical ¹³C-MFA workflow?
A2: A standard ¹³C-MFA experiment encompasses five core steps:
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Experimental Design: This involves selecting the optimal isotopic tracer(s) and defining the experimental conditions.
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Tracer Experiment: This is the practical execution of the experiment, where the chosen ¹³C-labeled substrate is introduced to the biological system.
-
Isotopic Labeling Measurement: After the labeling period, metabolites are extracted and their mass isotopomer distributions are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).
-
Flux Estimation: The labeling data, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular fluxes.
-
Statistical Analysis: This final step evaluates the goodness-of-fit of the model and determines the confidence intervals of the estimated fluxes.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Leucine and Isoleucine Co-elution in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of leucine and isoleucine co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do leucine and isoleucine co-elute in reversed-phase LC-MS?
Leucine and isoleucine are constitutional isomers, meaning they have the same molecular formula (C6H13NO2) and identical molecular weight.[1][2][3][4] This results in them having very similar physicochemical properties, including hydrophobicity. In standard reversed-phase liquid chromatography (RPLC), which primarily separates compounds based on hydrophobicity, their similar structures lead to nearly identical retention times, causing them to co-elute.[5]
Q2: What are the main analytical challenges caused by this co-elution?
The co-elution of leucine and isoleucine presents significant analytical challenges:
-
Inaccurate Quantification: As mass spectrometry cannot distinguish between these isobaric compounds based on their mass-to-charge ratio (m/z), their signals overlap, making accurate quantification of each individual amino acid difficult.
-
Incorrect Peptide/Protein Sequencing: In proteomics and peptide mapping, the inability to differentiate between leucine and isoleucine can lead to errors in de novo protein sequencing. Misplacing these residues, particularly in critical regions like the complementarity-determining regions (CDRs) of antibodies, can significantly impact the understanding of protein function and binding affinity.
Q3: What are the primary strategies to resolve leucine and isoleucine co-elution?
There are two main approaches to address the co-elution of leucine and isoleucine:
-
Chromatographic Separation: Modifying the liquid chromatography method to achieve physical separation of the isomers before they enter the mass spectrometer.
-
Mass Spectrometric Differentiation: Employing advanced mass spectrometry techniques to distinguish the isomers in the gas phase, even if they co-elute from the LC column.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Separation
This guide focuses on troubleshooting co-elution by enhancing the chromatographic resolution.
Problem: Leucine and isoleucine are not baseline resolved in my reversed-phase LC method.
Solutions:
-
Utilize Specialized LC Columns: Standard C18 columns may not provide sufficient selectivity. Consider using:
-
Chiral Stationary Phases: Columns like CROWNPAK CR-I(+) and CR-I(-) are designed to separate enantiomers and diastereomers and can also be effective for constitutional isomers like leucine and isoleucine.
-
Mixed-Mode Chromatography: Columns that utilize multiple separation mechanisms (e.g., reversed-phase and ion-exchange) can enhance selectivity. The Intrada Amino Acid column is an example that has shown success in separating these isomers without derivatization.
-
High-Density C18 Columns: Columns packed with smaller particles and having a higher surface area, such as the AccQ•Tag Ultra C18 (1.7 µm), can provide higher resolution.
-
-
Employ Derivatization: Derivatizing the amino acids can alter their chemical properties, facilitating better separation.
-
AccQ•Tag Ultra Derivatization: Using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize the amino acids before LC analysis has been shown to achieve baseline resolution.
-
-
Optimize Mobile Phase Conditions:
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of the amino acids and their interaction with the stationary phase. Experimenting with different pH values (e.g., pH 5.6 or 7.4) can improve separation.
-
Mobile Phase Composition: The addition of a weak acid, such as 0.1% acetic acid, to the mobile phase can exploit the small differences in the pKa values of leucine and isoleucine to achieve resolution.
-
-
Switch to Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems operate at higher pressures and use columns with smaller particle sizes, leading to significantly higher chromatographic resolution and efficiency compared to conventional HPLC. This can be sufficient to separate closely eluting isomers.
Guide 2: Employing Advanced Mass Spectrometric Techniques
This guide provides solutions for differentiating leucine and isoleucine when chromatographic separation is insufficient.
Problem: My LC method cannot separate leucine and isoleucine. How can I distinguish them using my mass spectrometer?
Solutions:
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Since leucine and isoleucine have different three-dimensional structures, they will have different drift times in an ion mobility cell, allowing for their separation.
-
Drift Tube Ion Mobility Spectrometry (DTIMS): Provides separation based on the collision cross-section (CCS) of the ions.
-
Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Can also effectively separate the gas-phase molecular anions of leucine and isoleucine.
-
-
Tandem Mass Spectrometry (MS/MS) with Advanced Fragmentation: While standard collision-induced dissociation (CID) often produces similar fragment ions for leucine and isoleucine, more advanced fragmentation techniques can generate diagnostic ions.
-
Higher-Energy Collisional Dissociation (HCD): By using HCD in a multi-stage fragmentation analysis (MSn), it is possible to generate specific fragment ions that can differentiate the isomers.
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods can produce characteristic z• ions, which upon further fragmentation (e.g., ETD-HCD MS3), can yield diagnostic w-ions that are unique to leucine or isoleucine.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of leucine and isoleucine.
Table 1: Chromatographic Separation Performance
| Method | Column | Derivatization | Resolution Achieved | Reference |
| UPLC | AccQ•Tag Ultra C18, 1.7 µm | AccQ•Tag (AQC) | Baseline resolution of isoleucine at 0.05% in leucine | |
| HPLC | Shim-pack CLC-C18 | None | Satisfactory resolution and selectivity | |
| LC-MS | Intrada Amino Acid | None | Good separation of leucine isomers | |
| HPLC | Chiral Crown Ether | None | Enantiomeric separation of 18 amino acid pairs within 2 min |
Table 2: Ion Mobility-Mass Spectrometry Performance
| Technique | Resolving Power | Outcome | Reference |
| DTIMS | Predicted ~100 | Sufficient to resolve over 60% of isomer pairs, including leucine and isoleucine | |
| FAIMS | Not specified | Selective determination in mixtures with a >625-fold excess of the other isomer |
Experimental Protocols
Protocol 1: UPLC with Pre-column Derivatization for Leucine and Isoleucine Separation
This protocol is based on the Waters ACQUITY UPLC H-Class Amino Acid System methodology.
-
Sample Preparation:
-
Prepare a stock solution of leucine.
-
Spike the leucine solution with isoleucine to create mixtures with varying concentrations (e.g., 0.05%, 0.1%, 0.2% isoleucine/leucine).
-
-
Derivatization:
-
In a total recovery vial, mix 70 µL of Borate buffer and 10 µL of your sample or standard.
-
Vortex the mixture.
-
Dissolve the AccQ•Tag Ultra reagent (AQC) in 1 mL of acetonitrile.
-
Add 20 µL of the AQC solution to each vial.
-
Cap the vial, vortex, and heat at 55 °C for 10 minutes.
-
-
LC-MS Analysis:
-
LC System: ACQUITY UPLC H-Class.
-
Column: AccQ•Tag Ultra C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temperature: 43 °C.
-
Mobile Phase A: AccQ•Tag Ultra Eluent A.
-
Mobile Phase B: AccQ•Tag Ultra Eluent B.
-
Gradient: Refer to the specific gradient table for the application.
-
Injection Volume: 0.8 µL.
-
Detection: UV at 260 nm or mass spectrometer.
-
Protocol 2: Differentiating Leucine and Isoleucine using HCD-MSn and ETD-HCD MS3
This protocol is a conceptual guide based on the strategy described for Orbitrap Fusion mass spectrometers.
-
LC Separation:
-
Use a suitable reversed-phase column and gradient to elute the peptides. Co-elution of leucine and isoleucine-containing peptides is expected.
-
-
Mass Spectrometry (Orbitrap Fusion):
-
MS1 Scan: Acquire a high-resolution full scan to identify the precursor ions of the peptides of interest.
-
HCD-MSn Analysis:
-
Isolate the precursor ion of interest.
-
Apply HCD fragmentation to generate b and y ions.
-
If ambiguity remains, perform further stages of fragmentation (MS3) on a specific fragment ion to generate ions that are diagnostic for leucine or isoleucine.
-
-
ETD-HCD MS3 Analysis:
-
Isolate the precursor ion.
-
Apply ETD to generate c and z• ions.
-
Isolate a specific z• ion.
-
Apply HCD to the isolated z• ion to generate characteristic w-ions. The m/z of the w-ion will differ depending on whether the residue is leucine or isoleucine.
-
-
-
Data Analysis:
-
Analyze the MSn spectra for the presence of diagnostic fragment ions to confidently assign leucine and isoleucine residues.
-
Visualizations
Caption: Workflow for LC-MS analysis of amino acids.
Caption: Decision tree for resolving Leu/Ile co-elution.
References
- 1. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Isoleucine-13C6 Metabolomics Data Normalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Isoleucine-13C6 and other stable isotope-labeled metabolomics data. This guide provides answers to frequently asked questions and troubleshooting solutions for common issues encountered during data normalization and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization necessary for my this compound metabolomics data?
A1: Normalization is a critical data processing step that aims to reduce unwanted variation from non-biological sources while preserving the true biological differences in your data.[1][2] In metabolomics studies, especially large-scale experiments conducted over time, systematic variability can arise from factors like instrument drift, batch effects, and minor inconsistencies in sample preparation.[3][4] The goal is to adjust for these technical variations to ensure that the observed differences between samples are genuinely due to the biological conditions being studied.[5]
Q2: What are the common sources of unwanted variation in LC-MS metabolomics data?
A2: Several factors can introduce systematic bias into metabolomics datasets:
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Instrument Performance: Day-to-day variations in mass spectrometer sensitivity and performance can cause signal drift.
-
Batch Effects: Samples analyzed in different batches or on different days can show systematic differences.
-
LC Column Degradation: Over time, the performance of the liquid chromatography (LC) column can decline, leading to shifts in retention time and changes in peak shape.
-
Ion Source Contamination: Accumulation of contaminants in the mass spectrometer's ion source can suppress the signal of target analytes.
-
Sample Loading Inconsistencies: Minor errors in the amount of sample loaded can lead to uniform differences in metabolite peak intensities across samples.
Q3: What is the difference between normalization and scaling?
A3: While often used interchangeably, normalization and scaling have distinct purposes. Normalization aims to remove unwanted technical variation between samples (e.g., correcting for batch effects). Scaling, on the other hand, adjusts the data to make features (metabolites) more comparable, often by transforming them to a similar range. This prevents metabolites with high concentrations from dominating downstream statistical analyses.
Q4: How does using a 13C-labeled internal standard like this compound help?
A4: Using a stable isotope-labeled internal standard is a powerful strategy. Since the labeled standard (e.g., this compound) is chemically identical to its unlabeled counterpart, it experiences the same matrix effects and instrument response during analysis. This allows for precise relative quantification and can help correct for variations during sample workup and analysis. An attractive approach is to mix the experimental sample with a known biological extract grown exclusively with a labeled carbon source, which permits the precise quantification of hundreds of metabolites simultaneously.
Troubleshooting Guide
Issue 1: Signal intensity is decreasing throughout the analytical run.
-
Possible Cause: This is a common sign of LC column degradation or a buildup of contaminants in the mass spectrometer's ion source.
-
Solution:
-
Implement Quality Control (QC) Samples: Inject pooled QC samples (a mix of all experimental samples) at regular intervals (e.g., every 5-10 injections) throughout your analytical run.
-
Apply Normalization: Use a normalization method that can correct for this trend. Data-driven methods like cyclic-Loess or EigenMS are designed to remove such systematic variability.
-
Instrument Maintenance: If the signal drop is severe, perform routine maintenance, such as cleaning the ion source or replacing the LC column.
-
Issue 2: I see distinct clustering of my samples based on the analysis date (batch effects).
-
Possible Cause: Batch effects are systematic variations between groups of samples that are processed separately.
-
Solution:
-
Randomize Sample Order: Before analysis, randomize the injection order of your samples. This prevents confounding your biological groups with analytical batches.
-
Use Batch-Correction Algorithms: Employ normalization strategies specifically designed to handle batch effects. Methods like Probabilistic Quotient Normalization (PQN) or EigenMS are effective. Normalization using bridge samples (BRDG), which are QC samples run in every batch, can also be highly effective.
-
Issue 3: My metabolite peaks are uniformly higher or lower in some samples.
-
Possible Cause: This often points to inconsistencies in sample loading during preparation. This could be due to errors in measuring cell number, tissue weight, or fluid volume.
-
Solution:
-
Careful Quantification: Pay close attention to the initial quantification step (e.g., protein concentration for cells, wet weight for tissues).
-
Normalization to a Constant Sum/Median: Methods like Total Ion Current (TIC) normalization (or normalization by sum) and Median normalization can adjust for these global differences by scaling each sample to a common value.
-
Re-run Samples: If loading inconsistencies are severe, the most reliable solution is to re-prepare and re-run the affected samples.
-
Comparison of Normalization Strategies
Choosing the right normalization method is crucial for the success of a metabolomics study. Below is a summary of common strategies.
| Normalization Method | Principle | Advantages | Limitations |
| Total Ion Current (TIC) | Divides each metabolite intensity in a sample by the sum of all intensities in that sample. | Simple and easy to implement. | Assumes that most metabolites are not changing, which is often not true, and can be skewed by a few highly abundant ions. |
| Median Normalization (MED) | Divides the value of each metabolite by the median of all experimental samples for that metabolite. | Robust to outliers and performs well in reducing non-biological variation. | Adjusts each metabolite separately, which may not account for sample-wide effects. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of metabolite intensities relative to a reference spectrum (often the median spectrum). | Effective at removing technical biases and batch effects, enhancing data stability. | May require assumptions about the data distribution. |
| Cyclic-Loess | A data-driven approach that uses local regression fitting to remove systematic variations across different measurement blocks. | Powerful for removing non-linear trends and systematic variability over time without needing internal standards. | Can be computationally intensive. |
| EigenMS | Uses singular value decomposition (SVD) to identify and remove bias trends (eigenvectors) from the data that are not associated with the biological factors of interest. | Can remove bias of unknown complexity and has been shown to increase sensitivity in differential analysis. | Requires careful selection of the number of bias trends to remove. |
| Internal Standard (IS) Normalization | Divides the intensity of each metabolite by the intensity of one or more spiked-in internal standards. | Can be very accurate if the IS closely mimics the behavior of the target analytes. | A single IS may not represent the chemical diversity of all metabolites. Using multiple standards is often better. |
Experimental Protocols & Workflows
General Workflow for this compound Tracing Experiment
The following diagram outlines a typical workflow for a stable isotope tracing experiment, from cell culture to data analysis, highlighting the critical normalization step.
Protocol: Metabolite Extraction from Adherent Cells
This protocol is adapted for tracing the metabolism of uniformly labeled 13C-isoleucine in adherent mammalian cell lines.
-
Prepare Labeling Medium: Reconstitute isoleucine-free cell culture medium and supplement it with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled isoleucine. Add the desired concentration of this compound.
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to approximately 80% confluency.
-
Remove the standard medium, wash cells once with PBS, and add the prepared labeling medium.
-
Incubate for the desired duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady state is reached.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and place the culture plate on dry ice to quench metabolism rapidly.
-
Add 1 mL per well of ice-cold extraction solvent (80:20 Methanol:Water, pre-chilled to -80°C).
-
Incubate the plates at -80°C for at least 20 minutes.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >4,000g) at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis or store at -80°C.
-
Decision Guide for Choosing a Normalization Strategy
The choice of normalization strategy depends on the experimental design and the quality of the data. This diagram provides a logical guide for selecting an appropriate method.
References
- 1. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 2. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Data Normalization with EigenMS | PLOS One [journals.plos.org]
- 5. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Validating Mass Spectrometry Results from L-Isoleucine-¹³C₆ Tracing
The validation of stable isotope tracing data ensures the accuracy and precision of isotopologue distribution measurements.[1][2] This process is crucial for identifying potential systematic biases and understanding the limitations of the analytical platform.[1][2] A robust validation scheme typically involves the use of reference materials with known isotopic enrichment and a thorough assessment of analytical metrics.[3]
Comparison of Analytical Platforms for Isotopologue Analysis
The choice of mass spectrometer significantly impacts the quality of isotopic data. High-resolution mass spectrometry (HRMS), particularly with Orbitrap analyzers, offers excellent accuracy and precision for measuring isotopologue distributions in full scan mode. In contrast, low-resolution systems like triple quadrupole (QqQ) mass spectrometers, often operating in multiple reaction monitoring (MRM) mode, can also provide reliable data, though with different performance characteristics.
Table 1: Comparison of High-Resolution vs. Low-Resolution Mass Spectrometry for ¹³C-Isoleucine Isotopologue Analysis
| Feature | High-Resolution MS (e.g., Orbitrap) | Low-Resolution MS (e.g., QqQ) |
| Mode of Operation | Full Scan | Multiple Reaction Monitoring (MRM) |
| Mass Accuracy | High (< 5 ppm) | Lower |
| Resolution | High (≥ 60,000) | Low |
| Precision of Isotopologue Abundances | Excellent | Good to Excellent |
| Linearity of Response | Wide dynamic range | Wide dynamic range |
| Susceptibility to Interferences | Lower due to high resolution | Higher, requires careful optimization of transitions |
| Primary Application | Untargeted and targeted metabolomics, discovery | Targeted quantification |
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, often for the analysis of derivatized amino acids. When comparing different GC-MS instruments, a GC-QTOF MS has been shown to provide better accuracy, while a low-resolution GC-TOF MS may offer superior precision for ¹³C labeled isotopologue analysis.
Software Tools for ¹³C-Tracer Data Analysis and Validation
A variety of software tools are available to process and validate data from stable isotope tracing experiments. These tools assist in crucial steps such as natural isotope abundance correction, peak picking, and isotopologue distribution analysis.
Table 2: Comparison of Software for Mass Spectrometry-based ¹³C-Tracer Analysis
| Software | Key Features | Primary Application | Availability |
| Tracefinder | Targeted data evaluation, peak detection, and integration. | Quantitative analysis of known metabolites. | Commercial (Thermo Scientific) |
| AccuCor/IsoCor | R-based algorithm for natural isotope correction in high-resolution MS data. | Correction of raw MS data to determine true labeling enrichment. | Open-source |
| X¹³CMS | Untargeted analysis of isotopologue distributions. | Discovery-based metabolomics with stable isotopes. | Open-source |
| geoRge | Untargeted analysis of isotopic labeling data. | Untargeted MS-based isotopic tracing investigations. | Open-source |
| MetExtract | Automated extraction of metabolite-derived LC/MS signals in labeled samples. | Identification of labeled metabolites in complex mixtures. | - |
The optimization of data processing parameters using a suitable reference material is critical for maximizing the extraction of valuable isotopic data, regardless of the software used.
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS Analysis of ¹³C₆-Isoleucine Labeled Cells
This protocol outlines the general steps for preparing cell extracts and analyzing them by LC-MS.
1. Cell Culture and Labeling:
-
Culture mammalian cells in a suitable medium.
-
For the labeling experiment, replace the standard medium with a custom medium containing L-Isoleucine-¹³C₆ at a known concentration for a specified duration.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS Analysis:
-
Separate the metabolites using liquid chromatography. A reversed-phase C18 column is commonly used for amino acid analysis.
-
The mobile phases typically consist of water and acetonitrile with an acidic modifier like formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) operating in negative or positive ion mode.
-
Acquire data in full scan mode over a relevant m/z range.
Protocol 2: Data Processing and Validation
1. Peak Identification and Integration:
-
Process the raw LC-MS data using software such as Tracefinder to identify and integrate the chromatographic peaks corresponding to isoleucine and its isotopologues.
2. Natural Abundance Correction:
-
Use a tool like AccuCor or IsoCor to correct the raw isotopologue distribution for the natural abundance of ¹³C and other isotopes. This step is crucial for accurately determining the enrichment from the L-Isoleucine-¹³C₆ tracer.
3. Validation with Standards:
-
Analyze a standard solution of L-Isoleucine-¹³C₆ of known purity to verify the accuracy of the mass spectrometer in measuring the M+6 isotopologue.
-
Analyze a mixture of labeled and unlabeled isoleucine standards at known ratios to assess the linearity and accuracy of the measurement over a range of enrichments.
Visualizing the Workflow and Pathways
To better understand the experimental and analytical process, the following diagrams illustrate the key steps and the metabolic fate of L-Isoleucine.
The catabolism of isoleucine is a key mitochondrial pathway that contributes to the tricarboxylic acid (TCA) cycle.
References
A Comparative Guide to L-Isoleucine-13C6 and L-Isoleucine-15N as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Isoleucine-13C6 and L-Isoleucine-15N as metabolic tracers. By leveraging stable isotope labeling, researchers can meticulously track the metabolic fate of isoleucine, a crucial branched-chain amino acid (BCAA), to unravel complex biological processes in health and disease. This document outlines the principles of their use, presents experimental data, and provides detailed protocols to aid in the design and execution of metabolic studies.
Introduction to Stable Isotope Tracing with Isoleucine
Stable isotope tracing is a powerful methodology that utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to follow the journey of atoms through metabolic networks.[1] By introducing isotopically labeled molecules into a biological system, scientists can monitor their incorporation into various biomolecules, offering a dynamic perspective on metabolic fluxes.[1][2] L-isoleucine, an essential amino acid, plays a critical role in protein synthesis, energy production, and nutrient signaling, making its metabolic pathways a key area of investigation in various physiological and pathological states.[3]
Core Principles: this compound vs. L-Isoleucine-15N
The choice between this compound and L-Isoleucine-15N fundamentally depends on the metabolic question being addressed. This compound allows for the tracing of the carbon skeleton of isoleucine, while L-Isoleucine-15N tracks the fate of its amino group nitrogen.
-
This compound (Uniformly Labeled): In this tracer, all six carbon atoms of the isoleucine molecule are replaced with the ¹³C isotope. This enables researchers to follow the carbon backbone as it is catabolized into acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of fatty acids and other amino acids.[3] This makes it an excellent tool for studying central carbon metabolism and anabolic pathways originating from isoleucine catabolism.
-
L-Isoleucine-15N: Here, the nitrogen atom in the amino group of isoleucine is replaced with the ¹⁵N isotope. This tracer is ideal for investigating nitrogen metabolism, including transamination reactions, amino acid synthesis, and whole-body protein turnover. It provides insights into how the nitrogen from isoleucine is distributed among other amino acids and nitrogenous compounds.
Comparative Analysis
The selection of the appropriate tracer is contingent on the specific biological inquiry, the analytical platform available, and the desired level of metabolic detail.
| Feature | This compound | L-Isoleucine-15N |
| Primary Application | Tracing the carbon skeleton of isoleucine through catabolic and anabolic pathways. | Tracking the fate of the amino nitrogen from isoleucine. |
| Metabolic Pathways | Central carbon metabolism (TCA cycle), fatty acid synthesis, amino acid carbon backbone synthesis. | Transamination, nitrogen flux, protein turnover, synthesis of other nitrogen-containing molecules. |
| Analytical Technique | Primarily Mass Spectrometry (MS) for mass isotopomer distribution analysis. | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Mass Shift in MS | +6 Da (for the fully labeled molecule) | +1 Da |
| Strengths | - Provides a comprehensive view of carbon flow.- The larger mass shift offers better separation from unlabeled molecules in MS. | - Directly measures nitrogen flux and transamination activity.- Lower natural abundance of ¹⁵N (0.37%) provides a cleaner background in MS analysis. |
| Limitations | - Does not provide direct information on transamination or nitrogen-related pathways. | - The smaller mass shift can sometimes lead to challenges in resolving isotopic peaks.- Provides limited information on the fate of the carbon skeleton. |
| Cost | Generally higher due to the multiple labeled atoms. | Generally lower than uniformly ¹³C-labeled counterparts. |
Quantitative Data from Metabolic Flux Analysis
The following tables summarize hypothetical yet representative quantitative data derived from metabolic flux analysis (MFA) experiments using this compound and L-Isoleucine-15N in a mammalian cell line. These values represent the relative contribution of the tracer to the metabolite pool.
Table 1: Mass Isotopomer Distribution of Key Metabolites from this compound Tracing
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| Isoleucine | M+6 | 95.0 | High enrichment of the tracer in the intracellular pool. |
| Acetyl-CoA | M+2 | 30.0 | Significant contribution of isoleucine catabolism to the acetyl-CoA pool. |
| Propionyl-CoA | M+3 | 85.0 | Propionyl-CoA is primarily derived from isoleucine in this context. |
| Citrate (TCA Cycle) | M+2 | 25.0 | Entry of isoleucine-derived acetyl-CoA into the TCA cycle. |
| Succinyl-CoA (TCA Cycle) | M+3 | 70.0 | Conversion of isoleucine-derived propionyl-CoA to succinyl-CoA. |
| Glutamate | M+2 | 15.0 | Carbon from isoleucine is incorporated into other amino acids via the TCA cycle. |
Table 2: ¹⁵N-Enrichment in Amino Acids from L-Isoleucine-15N Tracing
| Amino Acid | ¹⁵N Enrichment (%) | Interpretation |
| Isoleucine | 98.0 | High tracer enrichment in the precursor pool. |
| Glutamate | 45.0 | High transamination activity, with glutamate acting as a major nitrogen acceptor. |
| Alanine | 35.0 | Significant transfer of nitrogen from isoleucine to alanine. |
| Aspartate | 20.0 | Nitrogen from isoleucine contributes to the aspartate pool. |
| Leucine | <1.0 | Minimal direct nitrogen transfer to other BCAAs. |
| Valine | <1.0 | Minimal direct nitrogen transfer to other BCAAs. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results in stable isotope tracing experiments.
Protocol 1: this compound Tracing in Adherent Mammalian Cells
This protocol outlines a typical workflow for tracing the metabolism of uniformly labeled ¹³C-isoleucine in a cell culture model.
Materials and Reagents:
-
Adherent mammalian cell line (e.g., HEK293, HeLa)
-
Culture medium deficient in natural isoleucine (e.g., custom DMEM)
-
This compound (≥99% purity)
-
Unlabeled L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in standard complete medium to ~80% confluency in 6-well plates.
-
-
Preparation of Labeling Medium:
-
Reconstitute isoleucine-free medium and supplement with 10% dFBS, antibiotics, and other necessary components.
-
Add a mixture of this compound and unlabeled L-isoleucine to achieve the desired final concentration and isotopic enrichment (e.g., 50% ¹³C-Isoleucine).
-
-
Isotope Labeling:
-
Aspirate the standard medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a predetermined duration. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to isotopic steady state.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Place the plate on dry ice and wash the cells with ice-cold saline.
-
Immediately add 1 mL of -80°C extraction solvent to each well.
-
Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Analyze the metabolite extracts by LC-MS to determine the mass isotopomer distributions (MIDs) for isoleucine and its downstream metabolites.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of the tracer to each metabolite pool.
-
Protocol 2: L-Isoleucine-15N Tracing in Cell Culture
This protocol is adapted from general methods for stable isotope labeling with amino acids in cell culture (SILAC) and can be applied to nitrogen flux studies.
Materials and Reagents:
-
Mammalian cell line
-
Culture medium deficient in natural isoleucine
-
L-Isoleucine-15N (≥98% purity)
-
Unlabeled L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
PBS
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells for at least five passages in a medium containing L-Isoleucine-15N to ensure complete incorporation into the cellular proteome and amino acid pools.
-
-
Preparation of Labeling Medium:
-
Prepare isoleucine-free medium supplemented with dFBS and other necessary components.
-
Add L-Isoleucine-15N to the desired final concentration.
-
-
Experimental Setup:
-
Plate the adapted cells and grow to the desired confluency.
-
Introduce the experimental condition (e.g., drug treatment, nutrient deprivation).
-
-
Metabolite Extraction:
-
Follow the same rapid quenching and extraction procedure as described in Protocol 1.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the extracts by MS to determine the ¹⁵N enrichment in isoleucine and other amino acids.
-
The transfer of the ¹⁵N label to other amino acids indicates the activity of specific aminotransferases and the overall nitrogen flux.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of isotopes and the experimental design.
Caption: Isoleucine catabolism showing the fates of ¹³C and ¹⁵N labels.
Caption: A generalized workflow for stable isotope tracing experiments.
Conclusion
Both this compound and L-Isoleucine-15N are invaluable tools for dissecting the complexities of cellular metabolism. The choice between these tracers is dictated by the specific biological question at hand. This compound is the preferred choice for elucidating the flow of carbon from isoleucine into central metabolic pathways, while L-Isoleucine-15N is essential for investigating nitrogen dynamics and transamination reactions. By carefully designing experiments and utilizing the protocols outlined in this guide, researchers can generate high-quality, interpretable data to advance our understanding of metabolic regulation in health and disease.
References
A Head-to-Head Comparison: L-Isoleucine-13C6 and L-Leucine-13C6 for Unraveling Branched-Chain Amino Acid Metabolism
A Comprehensive Guide for Researchers in Life Sciences and Drug Development
The study of branched-chain amino acid (BCAA) metabolism is pivotal in understanding a range of physiological and pathological states, from metabolic disorders like insulin resistance and diabetes to cancer and neurological conditions. Stable isotope tracers, particularly uniformly labeled L-Leucine-13C6 and L-Isoleucine-13C6, are indispensable tools for elucidating the complex pathways of BCAA catabolism and their influence on cellular signaling. This guide provides an objective comparison of these two key tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific research questions.
At a Glance: this compound vs. L-Leucine-13C6
While both this compound and L-Leucine-13C6 are powerful tracers for studying BCAA metabolism, their distinct metabolic fates offer unique advantages for investigating different aspects of these pathways. Leucine is a purely ketogenic amino acid, meaning its carbon skeleton is exclusively degraded to acetyl-CoA and acetoacetate.[1][2] In contrast, isoleucine is both ketogenic and glucogenic, yielding both acetyl-CoA and the anaplerotic precursor succinyl-CoA.[1][2] This fundamental difference dictates their utility in metabolic flux analysis.
| Feature | This compound | L-Leucine-13C6 |
| Metabolic Fate | Ketogenic and Glucogenic | Strictly Ketogenic |
| Primary Catabolites | Acetyl-CoA, Propionyl-CoA (converted to Succinyl-CoA) | Acetyl-CoA, Acetoacetate |
| Key Research Applications | - Tracing carbon flow into both the TCA cycle and anaplerotic pathways. - Assessing the contribution of BCAAs to gluconeogenesis. - Studying the interplay between BCAA and fatty acid metabolism. | - Specifically tracking ketogenic flux from BCAAs. - Investigating the role of leucine as a signaling molecule (e.g., mTORC1 activation). - Assessing protein synthesis and breakdown rates. |
| Tracer of Choice For | Understanding the complete catabolic fate of a BCAA and its contribution to both energy production and biosynthesis. | Isolating the impact of the most potent BCAA activator of mTORC1 signaling and its ketogenic metabolism. |
Delving Deeper: Metabolic Pathways and Signaling
The catabolism of both leucine and isoleucine begins with two common enzymatic steps: a reversible transamination catalyzed by branched-chain aminotransferase (BCAT) and an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1] Following these initial steps, their metabolic pathways diverge significantly.
BCAA Catabolic Pathway
The distinct catabolic pathways of leucine and isoleucine can be visualized as follows:
References
A Comparative Guide to Alternatives for L-Isoleucine-13C6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology and identifying novel therapeutic targets. The choice of an isotopic tracer is paramount for the success of these studies. While L-Isoleucine-13C6 is a commonly used tracer for probing branched-chain amino acid (BCAA) metabolism, several alternatives offer distinct advantages for specific research questions. This guide provides an objective comparison of these alternatives, supported by experimental considerations and detailed protocols, to aid in the rational design of your metabolic flux experiments.
Comparison of Isoleucine Tracers for Metabolic Flux Analysis
The selection of an appropriate isoleucine tracer depends on the specific metabolic pathway and the research question at hand. The following table summarizes the key characteristics and applications of common alternatives to broadly labeled this compound.
| Tracer Type | Primary Application | Expected Key Labeled Metabolites | Advantages | Disadvantages |
| [U-13C6] L-Isoleucine | Tracking the complete carbon skeleton of isoleucine through catabolism.[1] | M+6 Isoleucine, M+2 Acetyl-CoA, M+3 Propionyl-CoA.[1] | Provides a comprehensive overview of carbon flow into the TCA cycle and fatty acid synthesis.[1] It is also commercially available and widely used, facilitating comparability across studies.[1] | Does not provide specific information on transamination activity or redox reactions. Can be expensive for in vivo studies.[1] |
| Positional 13C L-Isoleucine (e.g., [1-13C] L-Isoleucine) | Probing specific enzymatic steps, such as decarboxylation. | M+1 Isoleucine. | The loss of the 13C label as 13CO2 after the branched-chain α-keto acid dehydrogenase (BCKDH) reaction confirms pathway activity and is useful for measuring rates of oxidative decarboxylation. It is more cost-effective than uniformly labeled tracers. | Provides limited information about the fate of the rest of the carbon skeleton. |
| [15N] L-Isoleucine | Investigating transamination reactions and nitrogen metabolism. | M+1 Isoleucine, 15N-labeled glutamate, and other amino acids. | Directly measures the transfer of the amino group, providing insights into the activity of branched-chain amino acid aminotransferases (BCATs) and the interplay with other amino acid pools. | Does not provide information on the carbon backbone's fate. Requires analytical methods capable of resolving 15N labeling. |
| [13C, 15N] L-Isoleucine | Simultaneous tracking of both carbon and nitrogen fate. | M+7 Isoleucine, 13C-labeled catabolites, and 15N-labeled amino acids. | Offers the most comprehensive view of isoleucine metabolism by concurrently tracking both the carbon skeleton and the amino group. | Can be the most expensive option. Data analysis can be more complex due to the multiple isotopic labels. |
| [2H] L-Isoleucine (Deuterated) | Tracing metabolic pathways with potential applications in studying redox reactions. | M+n Isoleucine and its downstream metabolites, where n is the number of deuterium atoms. | Deuterium labeling can be used to probe specific enzymatic reactions and potential kinetic isotope effects. | The analysis can be complicated by potential deuterium-hydrogen exchange. |
Experimental Protocols
A generalized experimental workflow for stable isotope tracing is outlined below. The specific details should be optimized for the cell line and experimental conditions.
Key Experimental Steps:
-
Cell Culture and Labeling:
-
Culture cells in a medium deficient in the amino acid of interest (in this case, isoleucine).
-
Supplement the medium with the chosen isotopically labeled isoleucine tracer and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids in the serum.
-
Allow the cells to reach a metabolic and isotopic steady state, which typically requires at least five cell doublings.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract metabolites using a pre-chilled solvent, such as 80:20 methanol:water, at -80°C.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Correct the measured mass isotopomer distributions (MIDs) for the natural abundance of heavy isotopes.
-
-
Metabolic Flux Analysis:
-
Use computational software to estimate intracellular fluxes by fitting the experimentally determined MIDs to a metabolic network model. This involves minimizing the difference between the simulated and measured labeling patterns.
-
Detailed Protocol for [U-13C6] L-Isoleucine Tracing in Adherent Mammalian Cells
Materials:
-
Isoleucine-free cell culture medium (e.g., DMEM)
-
[U-13C6] L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80:20 Methanol:Water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Prepare Labeling Medium: Reconstitute the isoleucine-free medium and supplement it with 10% dFBS, antibiotics, and the desired concentration of [U-13C6] L-Isoleucine.
-
Cell Seeding: Seed adherent cells in multi-well plates and allow them to attach and grow to the desired confluency.
-
Labeling: Aspirate the standard culture medium and replace it with the prepared labeling medium. Culture the cells for a sufficient duration to achieve isotopic steady state.
-
Quenching and Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80:20 methanol:water to each well to cover the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples to determine the mass isotopomer distribution of isoleucine and its downstream metabolites.
-
Data Analysis: Use appropriate software to correct for natural isotope abundance and perform metabolic flux calculations.
Visualizing Metabolic Pathways and Workflows
Isoleucine Catabolism Pathway
The catabolism of isoleucine involves its conversion into acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.
Caption: The catabolic pathway of L-isoleucine.
Generalized Experimental Workflow for Metabolic Flux Analysis
The overall process of a metabolic flux analysis experiment involves several key stages, from experimental design to data interpretation.
Caption: A generalized workflow for stable isotope tracing experiments.
References
Cross-Validation of L-Isoleucine-13C6 Metabolic Flux Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) using L-Isoleucine-13C6 as a tracer is a powerful technique to quantify the intracellular rates of metabolic reactions, providing a detailed snapshot of cellular physiology. However, to ensure the robustness and accuracy of MFA results, cross-validation with orthogonal methods is crucial. This guide provides an objective comparison of this compound MFA with alternative experimental techniques, supported by experimental protocols and data interpretation guidelines.
Introduction to this compound MFA
This compound is a stable isotope-labeled form of the essential amino acid L-Isoleucine, where all six carbon atoms are replaced with the heavy isotope ¹³C. In a typical ¹³C-MFA experiment, cells are cultured in a medium containing this compound. As the cells metabolize the labeled isoleucine, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS), researchers can computationally estimate the rates (fluxes) of active metabolic pathways.
L-Isoleucine is a key amino acid that serves as a substrate for both energy production and biosynthesis. Its catabolism produces acetyl-CoA and propionyl-CoA, which feed into the TCA cycle and gluconeogenesis, respectively.[1] Therefore, tracing the fate of this compound provides valuable insights into central carbon metabolism.
Cross-Validation Methodologies
Comparative Overview
| Method | Principle | Key Parameters Measured | Strengths | Limitations |
| This compound MFA | Tracing the incorporation of ¹³C from labeled isoleucine into downstream metabolites to calculate reaction rates. | Intracellular metabolic fluxes (e.g., TCA cycle, amino acid metabolism). | Provides detailed, quantitative information on pathway activity. | Model-dependent; can be complex to set up and analyze. |
| Seahorse XF Analysis | Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells. | Mitochondrial respiration (OCR) and glycolysis (ECAR). | Real-time, functional data on cellular bioenergetics; non-invasive. | Provides a global view of metabolism, not pathway-specific fluxes. |
| Proteomics | Large-scale quantification of protein expression levels. | Abundance of metabolic enzymes. | Provides a snapshot of the cellular machinery available for metabolic reactions. | Enzyme abundance does not always correlate with flux due to post-translational modifications and allosteric regulation. |
| Gene Expression (RT-qPCR) | Quantification of specific mRNA transcripts. | mRNA levels of genes encoding metabolic enzymes. | Sensitive and specific for measuring gene expression. | Weakest correlation with metabolic flux due to post-transcriptional, translational, and post-translational regulation. |
Experimental Protocols
This compound MFA Protocol
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of this compound and other necessary nutrients. Incubate for a sufficient duration to achieve isotopic steady-state.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding an ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correct for natural isotope abundance and use the mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
Seahorse XF Glycolysis Stress Test Protocol
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO₂ incubator at 37°C for one hour.
-
Compound Loading: Load the injection ports of the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a hexokinase inhibitor).
-
Seahorse XF Analyzer Run: Calibrate the instrument and place the cell plate in the analyzer. The instrument will sequentially inject the compounds and measure the ECAR at specified time points.
-
Data Analysis: The Seahorse software calculates key parameters of glycolysis, including basal glycolysis, glycolytic capacity, and glycolytic reserve.
Proteomics Protocol for Metabolic Enzymes
-
Cell Lysis and Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequence and abundance.
-
Data Analysis: Use a proteomics software suite to identify the proteins and quantify their relative abundance across different samples.
RT-qPCR Protocol for Metabolic Gene Expression
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the cDNA as a template, gene-specific primers for the target metabolic enzymes, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the relative expression of the target genes by normalizing to a housekeeping gene using the ΔΔCt method.
Visualization of Workflows and Pathways
Caption: L-Isoleucine Catabolic Pathway.
Caption: this compound MFA Workflow.
Caption: Cross-Validation Logic Diagram.
Conclusion
References
A Researcher's Guide to the Cost-Benefit Analysis of L-Isoleucine-13C6
For researchers in metabolism, proteomics, and drug development, stable isotope tracers are indispensable tools. Among these, L-Isoleucine-13C6, a non-radioactive labeled version of the essential amino acid isoleucine, offers a powerful method for tracking metabolic pathways and quantifying protein dynamics. This guide provides an objective cost-benefit analysis of using this compound, comparing its performance with alternatives and presenting the supporting data and protocols necessary for informed decision-making.
The Benefit: Core Research Applications
This compound provides a distinct isotopic signature that can be traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR), enabling precise insights into complex biological systems. Its primary benefits lie in its utility across several high-impact research areas.
-
Metabolic Flux Analysis: As an essential amino acid, isoleucine is a key substrate for both energy production and biosynthesis.[1] Its catabolism yields acetyl-CoA and propionyl-CoA, which feed into the TCA cycle.[1] Using uniformly labeled this compound allows researchers to trace the fate of its entire carbon skeleton through these central metabolic pathways, providing a clear picture of cellular energy status and nutrient utilization.[1][2]
-
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to create a "heavy" proteome.[3] By comparing the mass spectra of heavy-labeled proteins with their "light" (unlabeled) counterparts, researchers can accurately quantify changes in protein expression between different experimental conditions. This method is noted for its high accuracy and reproducibility.
-
Biomolecular NMR: Isotope labeling with 13C is crucial for multidimensional NMR studies that aim to determine the structure and dynamics of proteins and other biological macromolecules. This compound helps to resolve signal overlap and enhance sensitivity, which is particularly valuable for studying protein-ligand interactions.
The Cost: A Quantitative Overview
The primary drawback of using this compound is its cost. The synthesis of uniformly labeled compounds is a complex process, which is reflected in the market price. Below is a summary of typical costs from major suppliers. Prices are subject to change and may vary based on institutional contracts.
| Compound | Isotopic Purity | Vendor | Quantity | List Price (USD) |
| This compound | 99% | MedchemExpress | 1 mg | $170 |
| L-Isoleucine (13C6, 15N) | 99% (13C), 99% (15N) | Cambridge Isotope Labs | 50 mg | $701 |
| L-Isoleucine (13C6, 15N) | 99% (13C), 99% (15N) | Cambridge Isotope Labs | 100 mg | $1,100 |
| L-Isoleucine (13C6, 15N) | 99% (13C), 99% (15N) | Cambridge Isotope Labs | 250 mg | $1,595 |
| L-Isoleucine (13C6, 15N) | 98% (13C), 98% (15N) | Sigma-Aldrich | 100 mg | Not listed (Price on request) |
| L-Isoleucine-N-Fmoc (13C6, 15N) | 99% (13C), 99% (15N) | Cambridge Isotope Labs | 100 mg | $1,230 |
Note: Prices were accessed in late 2025 and are for illustrative purposes. L-Isoleucine (13C6, 15N) is often used in proteomics to label both carbon and nitrogen backbones.
Comparison with Alternative Tracers
The decision to use this compound should be weighed against alternative tracers that may be more cost-effective or better suited to specific experimental questions.
| Tracer Type | Primary Application | Information Gained | Advantages | Disadvantages & Cost Consideration |
| This compound (Uniformly Labeled) | Global metabolic flux, Proteomics (SILAC), Structural Biology (NMR) | Tracks the entire carbon skeleton through catabolism; quantifies protein turnover. | Provides the most comprehensive labeling pattern for downstream metabolites. | Highest cost; may provide redundant information if only a specific reaction is of interest. |
| Positional 13C-Isoleucine (e.g., [1-13C]Isoleucine) | Targeted flux analysis of specific enzymatic steps (e.g., decarboxylation). | Measures the rate of a single reaction by tracking the loss of the 13C label as 13CO2. | More cost-effective than uniformly labeled tracers; excellent for targeted questions. | Provides no information on the fate of the rest of the molecule. |
| Deuterium (2H)-Labeled Isoleucine | Metabolic tracing, protein NMR. | Can track hydrogen atoms through metabolic pathways. | Lower cost than 13C; useful for specific NMR applications. | Can cause chromatographic separation from unlabeled counterparts in LC-MS, complicating quantification. Can alter chemical properties slightly. |
| 15N-Labeled Isoleucine | Amino acid metabolism, protein turnover. | Tracks the fate of the nitrogen atom, useful for studying transamination reactions. | Lower cost than 13C; directly measures nitrogen flux. | Does not provide information on the carbon skeleton's fate. |
| Other 13C-Labeled Amino Acids (e.g., Leucine, Lysine) | General metabolic tracing, SILAC proteomics. | Tracks the metabolism of other essential amino acids. | May be cheaper depending on the specific amino acid. | Does not provide information specific to isoleucine catabolism. |
Key Experimental Protocols
Below are summarized protocols for common applications of this compound.
Protocol 1: 13C Metabolic Tracing in Cell Culture
This protocol is adapted for tracing the metabolism of this compound in adherent mammalian cells.
1. Cell Seeding and Growth:
-
Seed mammalian cells (e.g., HCT116) in 6-well plates at a density that allows for exponential growth throughout the experiment.
-
Culture cells in standard DMEM/RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin until they reach desired confluency (typically 50-70%).
2. Isotope Labeling:
-
Prepare labeling medium: Use DMEM or RPMI medium that lacks unlabeled isoleucine. Supplement this medium with dialyzed FBS (to remove small molecules), all other necessary amino acids, and a known concentration of this compound (e.g., the standard physiological concentration).
-
Aspirate the standard medium from the cells, wash once with PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.
3. Metabolite Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and quickly wash the cells with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at max speed for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites.
4. LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system to separate and identify the labeled metabolites.
-
Determine the Mass Isotopologue Distribution (MID) to see how many 13C atoms are incorporated into each downstream metabolite.
Protocol 2: SILAC Workflow Overview
-
Cell Culture: Grow two populations of cells. One in "light" medium containing natural abundance amino acids and the other in "heavy" medium where a standard amino acid (e.g., L-Arginine) is replaced with its heavy isotopologue (e.g., L-Arginine-13C6). This compound can also be used if it is not naturally converted to other amino acids by the cell line.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Mixing: Harvest and lyse both cell populations. Combine equal amounts of protein from the light and heavy lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Peptides from the heavy and light samples will appear as pairs of peaks separated by a specific mass difference. The ratio of the peak intensities directly corresponds to the relative abundance of the protein under the two conditions.
Visualizing Pathways and Workflows
To better understand the context of this compound utilization, the following diagrams illustrate key processes.
Caption: Mitochondrial catabolism of this compound.
Caption: Experimental workflow for metabolic tracing.
Caption: Logical flow for tracer selection.
Conclusion: Making the Right Choice
This compound is an exceptionally powerful research tool that provides high-resolution data for metabolic flux, proteomics, and structural biology studies. Its primary benefit is the ability to track the entire carbon backbone of isoleucine, offering a comprehensive view of its metabolic fate and incorporation into proteins.
However, the significant cost necessitates a careful cost-benefit analysis.
-
For comprehensive, discovery-based metabolomics or quantitative proteomics (SILAC), the high-quality, unambiguous data generated by uniformly labeled this compound often justifies the cost.
-
For researchers asking targeted questions, such as the activity of a single enzyme, a more cost-effective, positionally labeled tracer like [1-13C]Isoleucine may be a more prudent choice.
-
When budget is the primary constraint, alternatives like 15N or deuterium-labeled isoleucine can provide valuable, albeit different, types of information at a lower price point, provided the potential analytical challenges are addressed.
Ultimately, the decision rests on a balance between the research question's scope, the required data resolution, and the available budget. By understanding the costs, benefits, and alternatives, researchers can strategically employ this compound and other stable isotope tracers to advance their scientific discoveries.
References
The Gold Standard vs. The Workhorse: A Comparative Guide to L-Isoleucine-13C6 and Structural Analogs as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, L-Isoleucine-13C6, against a common structural analog, norleucine, in mass spectrometry-based analyses.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1][] Their near-identical physicochemical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects, providing the most accurate correction for variations during sample preparation and analysis.[1][] Structural analogs, like norleucine, offer a more cost-effective alternative but may not perfectly mimic the behavior of the target analyte, potentially leading to less precise and accurate quantification.
This guide presents a compilation of experimental data and methodologies to help researchers make an informed decision based on the specific requirements of their studies.
Performance Comparison: this compound vs. Norleucine
The following tables summarize the quantitative performance of this compound and norleucine as internal standards for the quantification of L-isoleucine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Sensitivity and Linearity
| Parameter | This compound | Norleucine (as IS for Isoleucine) |
| Limit of Detection (LOD) | 1.2 - 5 µmol/L | 0.06 - 0.17 pmol (on-column) |
| Limit of Quantification (LOQ) | 5 - 20 µmol/L | 0.19 - 0.89 pmol (on-column) |
| Linearity Range (µM) | 5 - 2000 | 2.5 - 12.5 pmol (on-column) |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
Note: Data is compiled from multiple sources and may vary based on the specific analytical method and instrumentation.[3]
Table 2: Accuracy and Precision
| Parameter | This compound | Norleucine (as IS for Isoleucine) |
| Accuracy (Recovery %) | ||
| Low QC | 95 - 105% | Not explicitly reported for Isoleucine |
| Medium QC | 97 - 103% | Not explicitly reported for Isoleucine |
| High QC | 98 - 102% | Not explicitly reported for Isoleucine |
| Precision (CV %) | ||
| Intra-day | < 5% | < 2% |
| Inter-day | < 10% | < 5% |
Note: Data is compiled from multiple sources. The precision for norleucine is for the overall method and not specific to isoleucine quantification.
Experimental Methodologies
The following sections detail representative experimental protocols for the quantification of L-isoleucine in human plasma using either this compound or norleucine as an internal standard.
Method 1: Quantification of L-Isoleucine using this compound Internal Standard
This method is adapted from validated LC-MS/MS assays for amino acid analysis in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 100 µL of an internal standard working solution containing this compound.
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate isoleucine from other amino acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Isoleucine: Precursor ion > Product ion (e.g., m/z 132.1 > 86.1).
-
This compound: Precursor ion > Product ion (e.g., m/z 138.1 > 92.1).
-
-
Method 2: Quantification of L-Isoleucine using Norleucine Internal Standard
This method is based on pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence or UV detection, a common approach when using structural analog internal standards.
1. Sample Preparation and Derivatization:
-
To 50 µL of plasma, add 50 µL of an internal standard working solution containing norleucine.
-
Precipitate proteins by adding 100 µL of methanol.
-
Vortex and centrifuge as described in Method 1.
-
To 20 µL of the supernatant, add 60 µL of borate buffer (pH 10.2).
-
Add 20 µL of OPA reagent and let the reaction proceed for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
2. HPLC Analysis with Fluorescence Detection:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient for the separation of OPA-derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
-
Visualizing the Workflow
Experimental workflow for amino acid quantification.
Discussion and Recommendations
The experimental data and established methodologies clearly indicate that this compound offers superior performance as an internal standard for the quantification of L-isoleucine compared to the structural analog, norleucine. The key advantages of using a stable isotope-labeled internal standard include:
-
Improved Accuracy and Precision: this compound co-elutes with the native isoleucine, ensuring that it experiences the same matrix effects and variability during sample processing and ionization. This leads to more accurate and precise quantification.
-
Simplified Sample Preparation: Direct analysis without derivatization is often possible with LC-MS/MS methods using SIL internal standards, reducing sample handling and potential sources of error.
-
Correction for Analyte Degradation: A SIL internal standard can correct for the degradation of the analyte during sample storage and processing, something a structural analog may not do effectively.
While norleucine is a more economical option and can provide acceptable results for some applications, its use comes with certain limitations:
-
Potential for Chromatographic Separation: Differences in chemical structure can lead to chromatographic separation from the analyte, resulting in differential matrix effects and less accurate correction.
-
Requirement for Derivatization: Many methods using structural analogs rely on derivatization to achieve the necessary sensitivity and chromatographic retention, adding complexity to the workflow.
-
Inability to Correct for All Variabilities: Norleucine may not perfectly mimic the ionization efficiency of isoleucine, leading to potential inaccuracies in quantification.
References
Comparing SILAC and label-free methods for quantitative proteomics
A Comprehensive Guide to Quantitative Proteomics: SILAC vs. Label-Free Methods
For researchers, scientists, and drug development professionals, selecting the appropriate quantitative proteomics strategy is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and label-free quantification (LFQ). We will delve into their principles, experimental workflows, and performance metrics, supported by experimental data, to help you make an informed choice for your research needs.
Introduction to Quantitative Proteomics Methods
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Mass spectrometry (MS)-based approaches have become indispensable tools in this field, offering high-throughput and sensitive protein analysis.[1][2] The choice between different quantitative methods depends on factors such as the research question, sample type, desired level of accuracy, and budget.[3][4]
SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled amino acids.[5] This in vivo labeling allows for the direct comparison of protein abundances from different experimental conditions within a single mass spectrometry analysis, minimizing experimental variability.
Label-free quantification (LFQ) , as the name suggests, does not use isotopic labels. Instead, it quantifies proteins by either counting the number of tandem mass spectra (spectral counting) or measuring the signal intensity of peptides in the mass spectrometer (intensity-based). This approach is lauded for its simplicity and broad applicability.
Comparison of Key Performance Metrics
The decision to use SILAC or a label-free method often comes down to a trade-off between precision and proteome coverage. The following table summarizes the key characteristics of each technique.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids into proteins. | Quantification based on spectral counts or peptide signal intensity. |
| Precision & Accuracy | High precision and accuracy due to co-analysis of samples. | Lower precision and reproducibility, susceptible to run-to-run variation. |
| Proteome Coverage | Generally lower proteome coverage compared to LFQ. | Higher proteome coverage, with the potential to identify up to three times more proteins. |
| Dynamic Range | Narrower dynamic range. | Wider dynamic range for quantification. |
| Sample Compatibility | Primarily limited to cell culture models. | Applicable to a wide variety of biological samples, including tissues and body fluids. |
| Cost | Higher cost due to expensive labeled amino acids. | More cost-effective as no labeling reagents are required. |
| Throughput | Can be multiplexed to a limited extent (e.g., 3-plex or 5-plex). | High throughput, suitable for large-scale analyses. |
| Data Analysis | Relatively straightforward data analysis. | Complex data analysis requiring sophisticated algorithms for normalization and alignment. |
Advantages and Disadvantages
SILAC
Advantages:
-
High Precision and Accuracy: SILAC is renowned for its high quantitative accuracy and reproducibility, making it a preferred method for studies requiring high precision.
-
Robustness: As a metabolic labeling method, it avoids potential artifacts that can be introduced by chemical labeling techniques.
-
Ideal for Dynamic Studies: Well-suited for time-course experiments that track changes in protein expression over time.
Disadvantages:
-
Limited Applicability: Primarily suitable for cell lines and not readily applicable to tissue or fluid samples.
-
High Cost: The expense of stable isotope-labeled amino acids can be a significant factor, especially for large-scale experiments.
-
Time-Consuming: Requires multiple cell divisions to ensure complete incorporation of the labeled amino acids.
Label-Free Quantification (LFQ)
Advantages:
-
Wide Applicability: Can be used with a broad range of sample types, including those that are difficult to label.
-
Cost-Effective: Eliminates the need for expensive isotopic labels, reducing experimental costs.
-
Higher Proteome Coverage: Typically identifies a larger number of proteins compared to label-based methods.
-
Simplified Sample Preparation: The workflow is less complex due to the absence of a labeling step.
Disadvantages:
-
Lower Reproducibility: More susceptible to variations in sample preparation and mass spectrometry performance, leading to lower reproducibility.
-
Complex Data Analysis: Requires sophisticated software and algorithms to normalize and compare data across different runs.
-
Challenges with Low-Abundance Proteins: Can be difficult to detect and accurately quantify low-abundance proteins.
Experimental Protocols
SILAC Experimental Workflow
The SILAC method involves an adaptation phase followed by an experimental phase.
-
Cell Culture and Labeling: Two populations of cells are cultured in identical media, except one contains the natural "light" amino acids (e.g., 12C6-Arginine) and the other contains "heavy" stable isotope-labeled amino acids (e.g., 13C6-Arginine). Cells are grown for several generations to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions.
-
Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" samples are mixed.
-
Protein Digestion: The protein mixture is digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Caption: SILAC experimental workflow.
Label-Free Quantification (LFQ) Experimental Workflow
The label-free workflow involves separate analysis of each sample.
-
Sample Preparation: Each biological sample is processed independently. This includes protein extraction, reduction, alkylation, and digestion into peptides.
-
LC-MS/MS Analysis: Each peptide sample is analyzed separately by LC-MS/MS.
-
Data Acquisition: Data can be acquired in two main modes: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
Data Analysis: This is a critical and complex step involving:
-
Feature Detection: Identifying peptide signals in the mass spectra.
-
Chromatographic Alignment: Aligning the retention times of peptides across different runs.
-
Normalization: Adjusting for variations in signal intensity between runs.
-
Statistical Analysis: Comparing peptide intensities or spectral counts to determine changes in protein abundance.
-
Caption: Label-free experimental workflow.
Conclusion: Making the Right Choice
The choice between SILAC and label-free quantitative proteomics is highly dependent on the specific research goals, sample availability, and resources.
-
Choose SILAC when:
-
High quantitative accuracy and precision are paramount.
-
The study involves cell culture models.
-
Investigating dynamic cellular processes or post-translational modifications.
-
-
Choose Label-Free Quantification when:
-
Working with a large number of samples or clinical specimens like tissues and body fluids.
-
Budget is a primary concern.
-
Maximizing proteome coverage is the main objective.
-
Ultimately, a thorough understanding of the strengths and limitations of each method will enable researchers to design robust experiments and generate reliable and reproducible proteomic data.
References
- 1. Comparison of Protein Quantification Methods: iTRAQ, SILAC, AQUA, and Label-Free Quantification Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Label-Based and Label-Free Strategies for Protein Quantitation | Springer Nature Experiments [experiments.springernature.com]
- 3. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Enrichment Verification for L-Isoleucine-¹³C₆ Experiments
For Researchers, Scientists, and Drug Development Professionals
The precise verification of isotopic enrichment is a critical step in metabolic labeling studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ensuring the accuracy and reliability of quantitative proteomics and metabolomics data.[1] This guide provides an objective comparison of the two primary mass spectrometry (MS)-based methods for verifying the isotopic enrichment of L-Isoleucine-¹³C₆: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology Comparison: GC-MS vs. LC-MS
Both GC-MS and LC-MS are powerful analytical techniques for determining isotopic enrichment, yet they operate on different principles and present distinct advantages and disadvantages.[1] The choice between them often depends on the specific experimental requirements, available instrumentation, and the desired throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that has long been used for amino acid analysis. A key characteristic of GC-MS for this application is the requirement for derivatization.[2] Amino acids, including isoleucine, are polar and not sufficiently volatile for gas chromatography. Derivatization converts them into more volatile and thermally stable compounds suitable for GC analysis.[3][4] Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a cornerstone of modern proteomics and metabolomics. A significant advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation. This method separates amino acids in their liquid phase before they are ionized and analyzed by the mass spectrometer.
Quantitative Performance
The following table summarizes the key performance characteristics of GC-MS and LC-MS for the verification of L-Isoleucine-¹³C₆ isotopic enrichment.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires derivatization (e.g., silylation) to increase volatility. This adds time and potential for sample loss. | Often requires only protein precipitation or filtration, simplifying the workflow. |
| Sensitivity | High sensitivity, capable of detecting low levels of analytes. | Very high sensitivity, especially with modern instruments like triple quadrupoles or Orbitraps. |
| Precision & Accuracy | Can achieve high precision, but derivatization can introduce variability. | Generally offers high accuracy and precision, as samples are mixed early, minimizing technical variations. |
| Throughput | Can be automated, but derivatization can be a bottleneck. | Well-suited for high-throughput analysis due to simpler sample preparation and compatibility with autosamplers. |
| Versatility | Excellent for separating volatile and thermally stable compounds. | Highly versatile, capable of analyzing a wide range of compounds, including those not amenable to GC. |
| Cost & Complexity | Instrumentation can be less expensive, but method development for derivatization can be complex. | Instrumentation can be more expensive, but method development can be more straightforward. |
Experimental Workflows & Protocols
Visualizing the experimental process can aid in understanding the key differences between the two approaches.
Caption: A high-level overview of the experimental workflows for GC-MS and LC-MS analysis.
Detailed Experimental Protocols
1. Sample Preparation (Common for both methods)
-
Cell Culture and Labeling: Culture cells in a medium where standard L-Isoleucine is replaced with L-Isoleucine-¹³C₆. Continue for at least five cell doublings to ensure maximum incorporation.
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.
-
Protein Hydrolysis: Precipitate the protein (e.g., with acetone) and hydrolyze it into constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Cleanup: Remove the acid under vacuum. The resulting amino acid pellet is ready for derivatization (GC-MS) or direct analysis (LC-MS).
2. GC-MS Protocol: Derivatization and Analysis
-
Derivatization:
-
To the dried amino acid pellet, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Heat the mixture at 100°C for 2-4 hours to form tert-butyl dimethylsilyl (TBDMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detection: Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect the unlabeled (M+0) and labeled (M+6) isoleucine derivatives.
-
3. LC-MS/MS Protocol: Direct Analysis
-
Sample Resuspension: Resuspend the dried amino acid pellet in a suitable solvent, such as 0.1% formic acid in water.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for both light (unlabeled) and heavy (¹³C₆-labeled) isoleucine.
-
Data Analysis: Calculating Isotopic Enrichment
The final step in the workflow is to calculate the isotopic enrichment from the mass spectrometry data.
Caption: The logical flow for calculating isotopic enrichment from raw mass spectrometry data.
The percentage of isotopic enrichment is determined by comparing the signal intensity of the labeled L-Isoleucine-¹³C₆ (M+6) to the total signal intensity of both labeled and unlabeled (M+0) forms.
Enrichment (%) = [Intensity(M+6) / (Intensity(M+0) + Intensity(M+6))] x 100
Corrections for the natural abundance of ¹³C in the unlabeled standard may be necessary for highly precise measurements.
Conclusion and Recommendations
-
LC-MS/MS is generally the preferred method for high-throughput, quantitative proteomics and metabolomics studies due to its simplified sample preparation, high sensitivity, and versatility. It is particularly advantageous when analyzing complex biological samples.
-
GC-MS remains a powerful and often more accessible alternative. It provides excellent chromatographic separation and sensitivity. This method is highly suitable for targeted analyses where a robust and well-established derivatization protocol can be implemented.
The selection of the most appropriate technique will ultimately depend on the specific goals of the research, the available resources, and the required scale of the analysis. Both methods, when properly validated, can provide accurate and reliable verification of L-Isoleucine-¹³C₆ isotopic enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: L-Isoleucine-¹³C₆ Versus Deuterated Isoleucine for Metabolic Studies
For researchers, scientists, and drug development professionals, the choice of isotopic tracer is a critical decision in designing experiments to unravel metabolic pathways. L-isoleucine, a branched-chain amino acid (BCAA), plays a crucial role in cellular metabolism, making it a key target for investigation. This guide provides an objective comparison of two commonly used stable isotope tracers, L-Isoleucine-¹³C₆ and deuterated isoleucine, to aid in the selection of the most appropriate tool for your metabolic research.
Stable isotope tracing is a powerful technique that allows for the tracking of molecules through metabolic pathways.[1] By replacing atoms with their heavier, non-radioactive isotopes, researchers can follow the fate of these labeled compounds, providing insights into nutrient utilization, biosynthesis, and energy production.[2] L-Isoleucine-¹³C₆, where all six carbon atoms are replaced with carbon-13, and deuterated isoleucine, where one or more hydrogen atoms are replaced with deuterium (²H), are two such tracers that offer distinct advantages and disadvantages.
At a Glance: Key Differences
| Feature | L-Isoleucine-¹³C₆ | Deuterated (²H) Isoleucine |
| Atom Traced | Carbon | Hydrogen |
| Primary Application | Tracing the carbon skeleton's fate through catabolism and its contribution to downstream pathways like the TCA cycle and fatty acid synthesis.[1] | Investigating redox reactions, hydrogen exchange, and the activity of dehydrogenases.[1] |
| Kinetic Isotope Effect (KIE) | Generally considered negligible due to the small relative mass difference between ¹²C and ¹³C.[3] | Can be significant (rate of a C-¹H bond reaction is typically 6-10 times faster than a C-²H bond), potentially altering reaction rates compared to the unlabeled molecule. |
| Label Retention | Carbon-carbon bonds are stable, leading to high label retention throughout most metabolic pathways. | Deuterium atoms can be lost through exchange with water, which can complicate the interpretation of results. |
| Mass Spectrometry | Results in a clear M+6 mass shift, simplifying data analysis. | Produces a variable M+x mass shift depending on the number and position of deuterium atoms. |
| Cost | Can be more expensive for in vivo studies. | Generally more cost-effective. |
Delving Deeper: A Performance Comparison
The primary distinction between L-Isoleucine-¹³C₆ and deuterated isoleucine lies in the atom they trace. L-Isoleucine-¹³C₆ follows the carbon backbone of the molecule, providing a clear picture of how isoleucine is broken down and its carbon atoms are incorporated into other metabolites. The catabolism of isoleucine yields acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of fatty acids. Tracing with ¹³C allows for the quantification of the relative contribution of isoleucine to these central metabolic pathways.
Deuterated isoleucine, on the other hand, tracks the movement of hydrogen atoms. This makes it an invaluable tool for studying redox reactions, where the transfer of hydrogen atoms (or their corresponding electrons) is central. The activity of dehydrogenase enzymes, which play a critical role in isoleucine catabolism, can be specifically probed using deuterated tracers.
A significant consideration when using deuterated tracers is the kinetic isotope effect (KIE). The doubling of mass when replacing hydrogen with deuterium can lead to a slower reaction rate for enzymes that cleave a carbon-deuterium bond. This can potentially alter the metabolic flux through a pathway compared to the natural, unlabeled substrate. While the KIE for ¹³C is generally negligible, the KIE for deuterium can be substantial and must be accounted for in data analysis.
Another important factor is the potential for label loss. Deuterium atoms, particularly those attached to oxygen or nitrogen, can readily exchange with protons in the aqueous environment of the cell. This can lead to an underestimation of the tracer's contribution to a particular pathway. The carbon backbone traced by L-Isoleucine-¹³C₆ is significantly more stable, ensuring that the label is retained throughout the metabolic transformations.
Experimental Protocols
Below are detailed methodologies for conducting metabolic tracing studies using L-Isoleucine-¹³C₆ and a general protocol for deuterated isoleucine in cultured mammalian cells.
Protocol 1: [U-¹³C₆] L-Isoleucine Tracing in Cultured Cells
Materials and Reagents:
-
Adherent mammalian cell line (e.g., HEK293, HeLa)
-
Isoleucine-free cell culture medium (e.g., DMEM)
-
[U-¹³C₆] L-Isoleucine
-
Unlabeled L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 6-well plates and grow to approximately 80% confluency.
-
Prepare the labeling medium by supplementing isoleucine-free medium with 10% dFBS and the desired concentration of [U-¹³C₆] L-Isoleucine. A 50% isotopic enrichment is often used.
-
Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a predetermined time. For central carbon metabolism, isotopic steady state is often reached within a few hours. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.
-
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and place the plate on dry ice.
-
Wash the cells with 1 mL of ice-cold PBS.
-
Add 1 mL of -80°C 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for LC-MS analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Analyze the extracted metabolites using LC-MS to determine the mass isotopologue distributions (MIDs) of isoleucine and its downstream catabolites (e.g., acetyl-CoA, propionyl-CoA, and TCA cycle intermediates).
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of isoleucine to different metabolic pathways.
-
Protocol 2: Deuterated Isoleucine Tracing in Cultured Cells (General Protocol)
Materials and Reagents:
-
Adherent mammalian cell line
-
Isoleucine-free cell culture medium
-
Deuterated L-Isoleucine (e.g., L-Isoleucine-d₁₀)
-
Unlabeled L-Isoleucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, pre-chilled to -80°C
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Follow the same cell seeding and growth procedures as in Protocol 1.
-
Prepare the labeling medium with the desired concentration of deuterated isoleucine and dFBS.
-
Incubate the cells for the desired duration, considering that the time to reach isotopic steady state may differ from ¹³C-labeling experiments.
-
-
Metabolite Extraction:
-
Follow the same quenching and extraction procedures as in Protocol 1.
-
-
MS Analysis and Data Interpretation:
-
Analyze the extracted metabolites by GC-MS or LC-MS to determine the incorporation of deuterium into isoleucine and downstream metabolites.
-
Correct the data for the natural abundance of relevant isotopes.
-
Quantify the enrichment of deuterium in metabolites of interest. Be mindful of potential label loss and account for the kinetic isotope effect when interpreting the data. Comparing results with a parallel experiment using unlabeled isoleucine is recommended to assess the KIE.
-
Visualizing the Pathways and Workflows
To better understand the metabolic fate of isoleucine and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Isoleucine-13C6: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
L-Isoleucine-13C6 is a stable, non-radioactive, isotopically labeled amino acid crucial for various research applications, particularly in metabolic studies and proteomics. As it is not radioactive, its disposal does not require the stringent protocols associated with radioactive materials.[1] However, proper disposal is still necessary to ensure laboratory safety and compliance with environmental regulations. This guide provides a comprehensive overview of the recommended disposal procedures for this compound.
Hazard Assessment
According to safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[2][3] It is a white, crystalline, non-flammable solid.[3][4] Despite its non-hazardous nature, it is imperative to handle all chemicals with care and adhere to standard laboratory safety practices.
Quantitative Data Summary
While specific disposal limits for this compound are not defined due to its non-hazardous classification, the following table summarizes its key physical and toxicological properties for reference.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | |
| Appearance | Off-white powder/solid | |
| Flammability | Not flammable | |
| Acute Toxicity (Oral, Rat) | LD50 > 2,000 mg/kg | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with institutional, local, and national regulations. The following protocol provides a general guideline for its proper disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm that the waste product is indeed this compound and is not mixed with any hazardous substances.
-
If this compound has been mixed with hazardous chemicals, the entire mixture must be treated and disposed of as hazardous waste, following the specific guidelines for the hazardous components.
-
Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Management:
-
Keep the this compound waste in its original container whenever possible. The container should be clearly labeled.
-
If the original container is not usable, transfer the waste to a new, clean, and compatible container. Ensure the new container is properly labeled with the full chemical name ("this compound") and any other information required by your institution.
-
Ensure the container is tightly sealed to prevent any spills.
3. Consultation with EHS:
-
Contact your institution's EHS or a designated waste management officer to determine the specific disposal procedures for non-hazardous chemical waste.
-
Provide them with the Safety Data Sheet for this compound if requested.
4. Disposal Pathway:
-
Based on the guidance from your EHS department, the waste will likely be designated for one of the following disposal pathways:
-
Non-Hazardous Solid Waste: The most probable route, where it will be collected by the institution's waste management service.
-
Chemical Waste: If institutional policy dictates that all laboratory chemicals, regardless of hazard classification, be disposed of as chemical waste.
-
-
Never dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department. While some sources suggest that small quantities of non-hazardous materials can be disposed of with household waste, this is generally not acceptable in a professional laboratory setting.
5. Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory management.
Experimental Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for L-Isoleucine-13C6
This guide provides essential safety, handling, and disposal protocols for L-Isoleucine-13C6, a stable isotope-labeled amino acid. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial to ensure a safe research environment.[1][2] This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Chemical Formula | C₆H₁₃NO₂ (with ¹³C enrichment) |
| Molecular Weight | Approximately 137.16 g/mol (varies with enrichment) |
| Appearance | Off-white to white solid/powder |
| Melting Point | 284 - 286 °C |
| Boiling Point | Not determined |
| Flash Point | Not applicable |
| Solubility | No data available |
| pH | 5.5 - 6.5 |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Note: The molecular weight of the labeled compound will be higher than that of the natural abundance compound.
Operational Plan: Handling and Storage
Personal Protective Equipment (PPE):
While this compound is not considered hazardous, the use of standard laboratory PPE is recommended to protect against incidental contact and to maintain good laboratory practice.[2][3]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use standard laboratory gloves, such as nitrile or latex, to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing.
-
Footwear: Closed-toe shoes are required in a laboratory setting to protect against spills and falling objects.
Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area. General laboratory ventilation is typically sufficient.
-
Hygiene: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Stable isotopes like this compound are not radioactive and do not require special storage conditions beyond those for the unlabeled compound.
Disposal Plan
As this compound is a stable isotope-labeled compound and not radioactive, its disposal does not require special radiological precautions. The waste can be handled as non-hazardous chemical waste, in accordance with local, state, and federal regulations.
Disposal Steps:
-
Collection: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled waste container.
-
Labeling: Label the waste container as "Non-hazardous chemical waste" and list the contents.
-
Disposal: Dispose of the waste through your institution's chemical waste disposal program. Do not mix with general laboratory waste unless permitted by your institution's policies.
Workflow for Handling and Disposal of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
